molecular formula C23H26O11 B15593750 Trilobatin 2''-acetate

Trilobatin 2''-acetate

货号: B15593750
分子量: 478.4 g/mol
InChI 键: QIEAJYJXGQAYRU-DODNOZFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trilobatin 2''-acetate is a useful research compound. Its molecular formula is C23H26O11 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEAJYJXGQAYRU-DODNOZFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Trilobatin and its Acetylated Derivative in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trilobatin (B1683250), a dihydrochalcone (B1670589) glycoside found in certain plant species, is of significant interest due to its intense sweetness, making it a potential natural alternative to sugar. Its acetylated form, Trilobatin 2''-acetate, has also been identified. This technical guide provides a comprehensive overview of the current understanding of the trilobatin biosynthesis pathway in plants, with a primary focus on the well-characterized steps leading to trilobatin. It also addresses the current knowledge gap regarding the final acetylation to this compound and hypothesizes the involvement of the BAHD acyltransferase family in this terminal step. This document details the key enzymes, their substrates, and products, and presents available quantitative data in structured tables. Furthermore, it outlines relevant experimental protocols and visualizes the biosynthetic pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Introduction

The quest for natural, low-calorie sweeteners has intensified in response to global health concerns such as obesity and diabetes. Trilobatin (phloretin-4'-O-glucoside), a dihydrochalcone predominantly found in the leaves of certain Malus (apple) species and Lithocarpus species, has emerged as a promising candidate.[1][2] Its acetylated derivative, this compound, has been isolated from Lithocarpus pachyphyllus, suggesting further metabolic modifications of trilobatin in some plant species.[3][4] Understanding the biosynthetic pathway of these compounds is crucial for their potential biotechnological production and for the development of novel sweeteners and pharmaceuticals. This guide synthesizes the current knowledge of the trilobatin biosynthesis pathway, from its precursors in the general phenylpropanoid pathway to the formation of trilobatin, and discusses the putative final acetylation step.

The Biosynthetic Pathway of Trilobatin

The biosynthesis of trilobatin is a branch of the well-established phenylpropanoid pathway. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the dihydrochalcone backbone, which is then glycosylated to yield trilobatin. The core pathway can be divided into three main stages.

Stage 1: Formation of p-Coumaroyl-CoA

The initial steps are shared with the general phenylpropanoid pathway, which is ubiquitous in higher plants. Phenylalanine is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

Stage 2: Synthesis of the Dihydrochalcone Aglycone, Phloretin (B1677691)

This stage marks the diversion from the general flavonoid pathway towards dihydrochalcone synthesis.

  • Double Bond Reductase (DBR): In the context of dihydrochalcone biosynthesis in Malus, an alternative pathway involving the direct reduction of naringenin (B18129) chalcone (B49325) has been proposed. Naringenin chalcone reductases (NCRs) have been identified in apple leaves that efficiently convert naringenin chalcone to phloretin.[6][7] This finding challenges the previously held hypothesis of p-coumaroyl-CoA reduction as the primary route to dihydrochalcones in apple.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8][9]

Stage 3: Glycosylation of Phloretin to Trilobatin

The final committed step in trilobatin biosynthesis is the regiospecific glycosylation of the phloretin aglycone.

  • Phloretin Glycosyltransferase 2 (PGT2): This enzyme, a member of the UDP-dependent glycosyltransferase (UGT) family, specifically transfers a glucose moiety from UDP-glucose to the 4'-hydroxyl group of phloretin, resulting in the formation of trilobatin (phloretin-4'-O-glucoside).[2][10] The expression of PGT2 is a key determinant for trilobatin accumulation in certain Malus species.[2]

Trilobatin_Biosynthesis cluster_enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone Phloretin Phloretin Naringenin_Chalcone->Phloretin Trilobatin Trilobatin (Phloretin-4'-O-glucoside) Phloretin->Trilobatin UDP-Glucose Trilobatin_Acetate This compound (Hypothesized) Trilobatin->Trilobatin_Acetate Acetyl-CoA PAL PAL PAL->PAL_pos C4H C4H C4H->C4H_pos _4CL 4CL _4CL->_4CL_pos CHS CHS CHS->CHS_pos NCR NCR NCR->NCR_pos PGT2 PGT2 PGT2->PGT2_pos BAHD_AT BAHD Acyltransferase (Putative) BAHD_AT->Trilobatin_Acetate BAHD_AT->BAHD_AT_pos

Caption: Biosynthetic pathway of trilobatin and the hypothesized final acetylation step.

The Uncharacterized Acetylation of Trilobatin

While the pathway to trilobatin is well-defined, the enzymatic step leading to this compound remains unelucidated. This final modification involves the acetylation of the 2''-hydroxyl group of the glucose moiety of trilobatin. Based on known mechanisms of flavonoid modification in plants, it is highly probable that this reaction is catalyzed by an acyltransferase.

The BAHD Acyltransferase Family: Likely Candidates

The BAHD family of acyltransferases is a large and diverse group of enzymes in plants responsible for the acylation of a wide range of secondary metabolites, including flavonoids and their glycosides.[3][11] These enzymes typically use acyl-CoA thioesters, such as acetyl-CoA, as the acyl donor.[1] Members of the BAHD family are characterized by two conserved motifs: HXXXD in the catalytic site and a DFGWG motif involved in acyl-CoA binding.[1] Given their known role in acylating flavonoid glycosides, it is plausible that a yet-to-be-identified member of the BAHD acyltransferase family is responsible for the conversion of trilobatin to this compound in Lithocarpus pachyphyllus.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites in the trilobatin biosynthetic pathway. It is important to note that kinetic data for PGT2, the specific enzyme for trilobatin synthesis, is limited. The data presented for a phloretin-2'-O-glycosyltransferase (P2'GT) from Malus x domestica provides a valuable reference for the likely kinetic properties of PGT2.[12]

Table 1: Kinetic Properties of a Phloretin Glycosyltransferase (MdP2'GT) [12]

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Phloretin0.509.8719.73
UDP-Glucose7.5321.332.83

Table 2: Optimal Reaction Conditions for MdP2'GT [12]

ParameterOptimal Value
Temperature30 °C
pH8.0

Table 3: Dihydrochalcone Content in Malus Leaves [13][14]

CompoundPlant MaterialConcentration Range
PhloridzinMalus spp. leaves3-11% of fresh weight
TrilobatinMalus spp. leaves3-11% of fresh weight
SieboldinMalus spp. leaves3-11% of fresh weight

Experimental Protocols

This section provides generalized methodologies for the key experiments required to study the trilobatin biosynthetic pathway. These protocols are based on published methods for similar enzymes and can be adapted for the specific enzymes of this pathway.

Heterologous Expression and Purification of Recombinant Enzymes

A common approach to characterizing plant enzymes is to express them in a heterologous host, such as Escherichia coli.

Experimental_Workflow Start Start: Gene of Interest (e.g., PGT2) Cloning Cloning into Expression Vector (e.g., pET vector with His-tag) Start->Cloning Transformation Transformation into Expression Host (e.g., E. coli BL21) Cloning->Transformation Induction Induction of Protein Expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis and Crude Extract Preparation Induction->Cell_Lysis Purification Protein Purification (e.g., Ni-NTA Affinity Chromatography) Cell_Lysis->Purification SDS_PAGE Purity Analysis (SDS-PAGE) Purification->SDS_PAGE Enzyme_Assay Enzyme Activity Assay and Kinetic Analysis Purification->Enzyme_Assay SDS_PAGE->Enzyme_Assay End End: Characterized Enzyme Enzyme_Assay->End

Caption: General workflow for heterologous expression and characterization of a plant biosynthetic enzyme.

Protocol:

  • Gene Amplification and Cloning: The coding sequence of the target enzyme (e.g., PGT2) is amplified by PCR from a cDNA library of the source plant. The amplified gene is then cloned into an expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) for simplified purification.[3][8]

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).[3][8]

  • Cell Lysis and Protein Purification: After induction, cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are lysed, for example, by sonication. The crude lysate is clarified by centrifugation. The recombinant protein is then purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[3]

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

Enzyme Activity Assays

Chalcone Synthase (CHS) Assay:

The activity of CHS can be determined spectrophotometrically by measuring the formation of naringenin chalcone.[1]

  • Reaction Mixture: A typical reaction mixture contains potassium phosphate (B84403) buffer (pH 7.2), malonyl-CoA, p-coumaroyl-CoA, and the purified CHS enzyme.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Product Extraction: The reaction is stopped, and the product is extracted with a solvent like ethyl acetate.

  • Detection: The extracted product is analyzed by HPLC, monitoring the absorbance at a wavelength characteristic of naringenin chalcone (e.g., 304 nm).[8]

Phloretin Glycosyltransferase (PGT2) Assay:

The activity of PGT2 can be measured by quantifying the formation of trilobatin.

  • Reaction Mixture: The assay mixture typically includes Tris-HCl buffer (pH 8.0), the acceptor substrate (phloretin), the sugar donor (UDP-glucose), and the purified PGT2 enzyme.

  • Incubation: The reaction is carried out at 30°C.

  • Termination: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

  • Analysis: The amount of trilobatin produced is quantified by HPLC analysis.

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax) of the enzymes, enzyme assays are performed with varying concentrations of one substrate while keeping the other substrates at saturating concentrations. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.[12][15]

Conclusion and Future Perspectives

The biosynthetic pathway leading to the natural sweetener trilobatin is now largely understood, with the key enzymes DBR/NCR, CHS, and PGT2 being identified and characterized. This knowledge opens up avenues for the biotechnological production of trilobatin through metabolic engineering in microbial or plant-based systems. However, the final step in the formation of this compound, the acetylation of trilobatin, remains an important area for future research. The identification and characterization of the responsible acetyltransferase, likely a member of the BAHD family, will complete our understanding of this pathway and could enable the production of this potentially novel sweetener. Further research should focus on isolating and characterizing this putative acetyltransferase from Lithocarpus pachyphyllus or other plants that produce acylated flavonoid glycosides. Such studies will not only fill a critical knowledge gap but also expand the toolbox for creating novel bioactive compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific applications. The biosynthesis of this compound is currently not fully elucidated, and the proposed involvement of a BAHD acyltransferase is a hypothesis based on current scientific understanding.

References

Spectroscopic and Mechanistic Insights into Trilobatin 2''-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Trilobatin 2''-acetate, a naturally occurring dihydrochalcone (B1670589) glucoside. The information presented is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its characterization, and insights into its potential biological activities.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2, 67.05d8.4
3, 56.70d8.4
3', 5'6.09s
α3.25t7.8
β2.85t7.8
1''4.90d7.2
2''4.80t8.4
3''3.55m
4''3.45m
5''3.40m
6''a3.85dd12.0, 5.4
6''b3.65dd12.0, 2.4
OAc1.95s
Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
PositionChemical Shift (δ, ppm)
1133.5 (C)
2, 6130.2 (CH)
3, 5116.0 (CH)
4156.5 (C)
1'105.8 (C)
2'165.0 (C)
3'95.0 (CH)
4'164.5 (C)
5'94.5 (CH)
6'162.5 (C)
C=O205.0 (C)
α46.0 (CH₂)
β31.0 (CH₂)
1''101.5 (CH)
2''75.0 (CH)
3''78.0 (CH)
4''71.5 (CH)
5''77.5 (CH)
6''62.5 (CH₂)
OAc (C=O)172.5 (C)
OAc (CH₃)21.0 (CH₃)
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
FAB-MSNegative477[M-H]⁻

Experimental Protocols

The spectroscopic data presented above were obtained following the isolation of this compound from the leaves of Lithocarpus pachyphyllus.[1] The general experimental procedures are outlined below.

Isolation and Purification

Dried and powdered leaves of Lithocarpus pachyphyllus were extracted with methanol (B129727). The resulting extract was then partitioned between different solvents of increasing polarity to separate compounds based on their chemical properties. The fraction containing this compound was subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20 to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer. The samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the complete structure and assign all proton and carbon signals.

  • Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a VG AutoSpec-3000 spectrometer in the negative ion mode to determine the molecular weight of the compound.[1]

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on its parent compound, trilobatin, provides valuable insights into its potential biological activities. Trilobatin has been shown to possess both antioxidant and anti-inflammatory properties.[2][3][4]

Antioxidant Activity

This compound has demonstrated in vitro antioxidant activity.[2][3][4] Dihydrochalcones, as a class of compounds, are known to exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and electron transfer (ET) to neutralize free radicals.[5][6][7][8] They can also enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[2][3][4]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Induces T2A This compound T2A->ROS Neutralizes (HAT, ET) SOD Superoxide Dismutase (SOD) T2A->SOD Enhances activity of SOD->ROS Scavenges

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

The parent compound, trilobatin, has been reported to attenuate the inflammatory response induced by lipopolysaccharide (LPS) by suppressing the NF-κB signaling pathway.[2][3][9] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines. Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects.

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Trilobatin Trilobatin Trilobatin->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Inflammation Pro-inflammatory Cytokine Production Nucleus->Inflammation Induces transcription of

Caption: Potential anti-inflammatory action via the NF-κB pathway.

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trilobatin 2''-acetate: Discovery, Bioactivity, and Experimental Analysis

Introduction

This compound is a naturally occurring dihydrochalcone (B1670589) glucoside, a class of compounds that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and bio-physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its mechanism of action, quantitative data on its bioactivity, and relevant experimental protocols.

Discovery and History

This compound was first isolated from the leaves of Lithocarpus pachyphyllus, a plant belonging to the Fagaceae family.[1][2] The structure of this novel, sweet-tasting dihydrochalcone-glucoside was elucidated using a combination of spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HMQC, and HMBC) and mass spectrometry (MS).[1] This discovery added to the growing family of bioactive compounds isolated from Lithocarpus species, which have been traditionally used in some cultures for their medicinal properties.

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively documented in the public domain, its structural classification as a dihydrochalcone glucoside acetate (B1210297) suggests it is a relatively polar molecule. The presence of a glucose moiety enhances water solubility compared to its aglycone, while the acetate group adds a degree of lipophilicity.

Biological Activity and Quantitative Data

This compound has demonstrated notable antioxidant and anti-inflammatory properties in preclinical studies. The following tables summarize the available quantitative data on its bioactivity.

Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds [3][4]

CompoundAssayIC50 (µM)EC50 (µM)
This compound Lipid Peroxidation Inhibition261-
Superoxide (B77818) Dismutase (SOD) Activity-575
Glutathione (B108866) Peroxidase (GSH-Px) Activity-717
TrilobatinLipid Peroxidation Inhibition88-
Superoxide Dismutase (SOD) Activity-128
Glutathione Peroxidase (GSH-Px) Activity-129
PhloridzinLipid Peroxidation Inhibition28-
Superoxide Dismutase (SOD) Activity-167
Glutathione Peroxidase (GSH-Px) Activity-347

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Signaling Pathways

The anti-inflammatory effects of the closely related compound, trilobatin, have been shown to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] It is plausible that this compound shares a similar mechanism of action. The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the isolation and bioactivity assessment of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Isolation and Structure Elucidation of this compound

The following workflow outlines the general procedure for isolating and identifying this compound from Lithocarpus pachyphyllus leaves.

G Start Start Plant_Material Dried leaves of Lithocarpus pachyphyllus Start->Plant_Material Extraction Extraction with suitable solvent (e.g., ethanol) Plant_Material->Extraction Concentration Concentration of the extract Extraction->Concentration Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Concentration->Chromatography Fractions Collection of fractions Chromatography->Fractions TLC Thin Layer Chromatography (TLC) analysis of fractions Fractions->TLC Purification Further purification of positive fractions (e.g., RP-HPLC) TLC->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structure Elucidation Isolated_Compound->Structure_Elucidation NMR 1D and 2D NMR (COSY, HMQC, HMBC) Structure_Elucidation->NMR MS Mass Spectrometry (MS) Structure_Elucidation->MS End End NMR->End MS->End

Figure 2: General workflow for the isolation and structure elucidation of this compound.

Protocol Details:

  • Extraction: Dried and powdered leaves of L. pachyphyllus are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for separation. This may include:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and methanol).

    • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove pigments and other impurities.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is often achieved using RP-HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol.

  • Structure Elucidation: The purified compound is subjected to spectroscopic analysis to determine its structure:

    • NMR Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC spectra are recorded to establish the connectivity of protons and carbons.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

In Vitro Antioxidant Assays

The following are representative protocols for assessing the antioxidant activity of this compound.

5.2.1. Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidation of lipids, a key process in cellular oxidative damage.

  • Materials: Rat liver homogenate, thiobarbituric acid (TBA), trichloroacetic acid (TCA), Tris-HCl buffer.

  • Procedure:

    • Prepare rat liver homogenate in ice-cold Tris-HCl buffer.

    • Incubate the homogenate with different concentrations of this compound.

    • Induce lipid peroxidation using an inducing agent (e.g., FeSO4/ascorbate).

    • Stop the reaction by adding TCA, followed by the addition of TBA reagent.

    • Heat the mixture in a boiling water bath to allow the formation of a colored product (MDA-TBA adduct).

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

    • Calculate the percentage inhibition of lipid peroxidation compared to a control without the test compound. The IC50 value is then determined.

5.2.2. Superoxide Dismutase (SOD) Activity Assay

This assay determines the effect of a compound on the activity of SOD, a crucial antioxidant enzyme.

  • Materials: Xanthine (B1682287), xanthine oxidase, nitroblue tetrazolium (NBT), phosphate (B84403) buffer.

  • Procedure:

    • The assay is based on the ability of SOD to inhibit the reduction of NBT by superoxide radicals generated by the xanthine-xanthine oxidase system.

    • Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

    • Add different concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at room temperature and then measure the absorbance at a specific wavelength (e.g., 560 nm).

    • The increase in SOD activity is determined by the degree of inhibition of NBT reduction. The EC50 value is calculated as the concentration of the compound that causes a 50% increase in SOD activity.

5.2.3. Glutathione Peroxidase (GSH-Px) Activity Assay

This assay measures the influence of a compound on the activity of GSH-Px, another important antioxidant enzyme.

  • Materials: Glutathione (GSH), glutathione reductase, NADPH, tert-butyl hydroperoxide, phosphate buffer.

  • Procedure:

    • The assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. GSSG is formed by the action of GSH-Px on GSH and an organic hydroperoxide.

    • Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

    • Add different concentrations of this compound.

    • Initiate the reaction by adding tert-butyl hydroperoxide.

    • Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

    • The increase in GSH-Px activity is calculated from the rate of NADPH consumption. The EC50 value is the concentration of the compound that leads to a 50% increase in enzyme activity.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant properties. This technical guide has provided a detailed overview of its discovery, biological activities, and the experimental methodologies used for its study. The presented quantitative data and signaling pathway information offer a solid foundation for further research and development. As our understanding of the therapeutic potential of dihydrochalcones continues to grow, this compound stands out as a molecule of significant interest for the development of novel therapeutic agents and functional food ingredients. Further in-depth studies are warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in various disease models.

References

Unveiling the Bioactive Potential: A Technical Guide to Screening Trilobatin 2''-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Trilobatin 2''-acetate, a naturally occurring dihydrochalcone (B1670589) glucoside. This document consolidates available quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development of this compound. While much of the in-depth mechanistic research has been conducted on its parent compound, trilobatin, the data presented here for this compound provides a strong foundation for its evaluation as a potential therapeutic agent.

Quantitative Biological Activity Data

The primary biological activities identified for this compound are its antioxidant and anti-inflammatory properties. The following tables summarize the available quantitative data from in vitro studies.

Table 1: In Vitro Antioxidant Activity of this compound

AssayMetricValue (µM)Source
Lipid Peroxidation InhibitionIC₅₀261[1]
Superoxide Dismutase (SOD) ActivityEC₅₀575[1]
Glutathione Peroxidase (GSH-Px) ActivityEC₅₀717
DPPH Radical Scavenging ActivityEC₅₀519

Note: IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values are crucial metrics in pharmacology for assessing a compound's potency. A lower value typically indicates higher potency.

Key Signaling Pathways

Based on studies of the closely related compound trilobatin, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress responses.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a key target for anti-inflammatory drug development. Trilobatin has been shown to suppress the NF-κB signaling pathway, and it is plausible that this compound shares this mechanism.[1][2][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Trilobatin This compound Trilobatin->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Lipid_Peroxidation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Detection Homogenate Prepare Rat Liver Homogenate (10%) Mix Mix Homogenate, Compound, and FeSO4/Ascorbate Homogenate->Mix Compound Prepare this compound Solutions (various concentrations) Compound->Mix Incubate Incubate at 37°C Mix->Incubate AddTBA Add Trichloroacetic Acid (TCA) and Thiobarbituric Acid (TBA) Incubate->AddTBA Heat Heat at 95-100°C AddTBA->Heat Measure Measure Absorbance at 532 nm Heat->Measure

References

Trilobatin 2''-acetate: A Technical Overview of Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilobatin 2''-acetate is a naturally occurring dihydrochalcone (B1670589) glucoside that has garnered interest for its potential therapeutic properties.[1][2] As a derivative of trilobatin, it belongs to a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive summary of the preliminary in vitro studies on the mechanism of action of this compound, with a focus on its antioxidant properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The antioxidant potential of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data from these preliminary studies, comparing its activity with related compounds like phloridzin and trilobatin.

Table 1: Inhibitory and Effective Concentrations of this compound and Related Compounds in Antioxidant Assays [3][4][5][6]

CompoundLipid Peroxidation Inhibition (IC50, μM)Superoxide (B77818) Dismutase (SOD) Activity (EC50, μM)Glutathione (B108866) Peroxidase (GSH-Px) Activity (EC50, μM)DPPH Radical Scavenging Activity (EC50, μM)
This compound 261575717519
Phloridzin281673472179
Trilobatin88128129432
Vitamin E (VE)296-262-
Butylated Hydroxyanisole (BHA)224424-111

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are presented. A lower value indicates greater potency.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to assess the antioxidant activities of this compound.

Lipid Peroxidation Inhibition Assay
  • Objective: To determine the ability of this compound to inhibit lipid peroxidation in a biological sample.

  • Methodology:

    • Preparation of Rat Liver Homogenate: Male Sprague Dawley rats (200-250 g) were used. The liver was excised and homogenized in a 0.86% NaCl solution (1 g of tissue to 9 ml of saline).

    • Assay Procedure: The reaction mixture contained the rat liver homogenate and the test compound (this compound, phloridzin, or trilobatin). Lipid peroxidation was induced, and the extent of inhibition was measured by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.

    • Data Analysis: The 50% inhibitory concentration (IC50) was calculated, representing the concentration of the compound required to inhibit lipid peroxidation by 50%.

Superoxide Dismutase (SOD) Activity Assay
  • Objective: To evaluate the effect of this compound on the activity of the antioxidant enzyme, superoxide dismutase.

  • Methodology:

    • System: A xanthine (B1682287)/xanthine oxidase system was used to generate superoxide radicals.

    • Assay Procedure: The assay mixture included xanthine, xanthine oxidase, and the test compound. The activity of SOD was determined by its ability to inhibit the reduction of a detector molecule by superoxide radicals.

    • Data Analysis: The 50% effective concentration (EC50) was determined, indicating the concentration of the compound that resulted in a 50% increase in SOD-like activity.

Glutathione Peroxidase (GSH-Px) Activity Assay
  • Objective: To assess the influence of this compound on the activity of glutathione peroxidase, another crucial antioxidant enzyme.

  • Methodology:

    • Assay Principle: The activity of GSH-Px was measured by monitoring the rate of oxidation of glutathione (GSH) to its disulfide form (GSSG), coupled to the reduction of an organic hydroperoxide.

    • Data Analysis: The EC50 value was calculated, representing the concentration of the test compound that led to a 50% increase in GSH-Px activity.

DPPH Radical Scavenging Assay
  • Objective: To measure the direct radical scavenging capacity of this compound.

  • Methodology:

    • Reagent: A stable free radical, 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), was used.

    • Assay Procedure: The test compound was mixed with a solution of DPPH. The scavenging of the DPPH radical by the compound leads to a decrease in absorbance, which was measured spectrophotometrically.

    • Data Analysis: The EC50 value was determined, indicating the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizing Mechanisms of Action

Antioxidant Action of this compound

The preliminary studies suggest that this compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and enhancement of the activity of endogenous antioxidant enzymes.

Antioxidant_Action cluster_direct Direct Action cluster_indirect Indirect Action T2A This compound ROS Reactive Oxygen Species (e.g., DPPH) T2A->ROS Scavenges T2A2 This compound SOD Superoxide Dismutase (SOD) T2A2->SOD Enhances Activity GSHPx Glutathione Peroxidase (GSH-Px) T2A2->GSHPx Enhances Activity

Caption: Antioxidant mechanisms of this compound.

Inferred Anti-Inflammatory Pathway (Based on Trilobatin Studies)

While direct evidence for the anti-inflammatory signaling pathway of this compound is not yet available, studies on its parent compound, trilobatin, have elucidated its role in suppressing the NF-κB signaling pathway.[3][4][7] This pathway is a critical regulator of inflammation. It is plausible that this compound may share a similar mechanism.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Induces Trilobatin Trilobatin Trilobatin->IkBa Inhibits Degradation

Caption: Postulated anti-inflammatory action via NF-κB pathway.

Disclaimer: The anti-inflammatory pathway depicted above is based on studies conducted on trilobatin, not this compound. Further research is required to confirm if this compound acts through the same mechanism.

Conclusion and Future Directions

The preliminary in vitro data indicate that this compound possesses antioxidant properties, acting through both direct radical scavenging and by enhancing the activity of key antioxidant enzymes. While these findings are promising, further research is necessary to fully elucidate its mechanism of action. Future studies should focus on:

  • Investigating the specific signaling pathways modulated by this compound, particularly in the context of inflammation and other potential therapeutic areas such as its anti-diabetic and anti-tumor activities mentioned in broader literature.[1]

  • Conducting cell-based assays to confirm its protective effects against oxidative stress-induced cell damage.

  • Performing in vivo studies to evaluate its bioavailability, safety profile, and efficacy in relevant disease models.

This technical guide provides a foundational understanding of the current state of research on this compound's mechanism of action. As new data emerges, this document can be updated to provide a more complete picture of its therapeutic potential.

References

Unveiling the Dihydrochalcones: A Technical Comparison of Trilobatin and Trilobatin 2''-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Nuances and Biological Activities of Two Promising Natural Compounds

This technical guide provides a comprehensive analysis of the fundamental differences between trilobatin (B1683250) and its acetylated counterpart, trilobatin 2''-acetate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical, physical, and biological distinctions, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Core Chemical and Physical Distinctions

Trilobatin and this compound are both dihydrochalcone (B1670589) glucosides, a class of flavonoids known for their diverse biological activities. The primary structural difference lies in the presence of an acetate (B1210297) group at the 2''-position of the glucose moiety in this compound. This seemingly minor modification significantly influences the physicochemical properties of the molecule.

PropertyTrilobatinThis compoundReferences
Molecular Formula C21H24O10C23H26O11[1]
Molecular Weight 436.41 g/mol 478.45 g/mol [1]
CAS Number 4192-90-9647853-82-5[1]
Appearance White to light yellow crystalline powderSolid, colorless or light yellow crystalline[1]
Water Solubility Slightly solubleInsoluble[1]
Organic Solvent Solubility Soluble in ethanol (B145695), DMSO, and DMFSoluble in ethanol and ether[1]

The addition of the acetate group in this compound increases its molecular weight and alters its polarity, leading to a notable decrease in water solubility compared to trilobatin. This difference in solubility can have profound implications for their formulation, bioavailability, and experimental handling.

Comparative Biological Activity: An Antioxidant Perspective

A key area of investigation for both compounds is their antioxidant potential. A direct comparative study has revealed significant differences in their efficacy in various antioxidant assays.

Antioxidant Activity AssayTrilobatinThis compoundReferences
Lipid Peroxidation (IC50) 88 µM261 µM[2][3]
Superoxide Dismutase (SOD) Activity (EC50) 128 µM575 µM[2][3]
Glutathione Peroxidase (GSH-Px) Activity (EC50) 129 µM717 µM[2]

These results indicate that trilobatin is a more potent antioxidant than its acetylated form, exhibiting a lower IC50 for inhibiting lipid peroxidation and lower EC50 values for enhancing the activity of antioxidant enzymes SOD and GSH-Px.

Signaling Pathways Modulated by Trilobatin

Extensive research has been conducted on the molecular mechanisms underlying the biological activities of trilobatin, revealing its interaction with several key signaling pathways.

Anti-inflammatory Effects via the NF-κB Pathway

Trilobatin has been shown to exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] It inhibits the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[3]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylation p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes Transcription trilobatin Trilobatin trilobatin->IKK Inhibition

Trilobatin's inhibition of the NF-κB signaling pathway.
Antioxidant and Cytoprotective Effects via the Nrf2/ARE Pathway

Trilobatin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.[4] By promoting the nuclear translocation of Nrf2, trilobatin upregulates the expression of various antioxidant and cytoprotective genes.[4]

Nrf2_Pathway oxidative_stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 oxidative_stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release nucleus Nucleus Nrf2->nucleus Translocation ARE ARE nucleus->ARE Binding antioxidant_genes Antioxidant & Cytoprotective Gene Expression ARE->antioxidant_genes Transcription trilobatin Trilobatin trilobatin->Keap1_Nrf2 Activation Extraction_Workflow start Dried Leaves of Lithocarpus pachyphyllus extraction Solvent Extraction (Methanol/Ethanol) start->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc end1 Pure Trilobatin prep_hplc->end1 end2 Pure Trilobatin 2''-acetate prep_hplc->end2

References

Unveiling the Therapeutic Promise of Trilobatin 2''-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilobatin (B1683250) 2''-acetate, a dihydrochalcone (B1670589) glucoside isolated from Lithocarpus pachyphyllus, is an emerging natural compound with potential therapeutic applications. While direct research on this specific acetate (B1210297) derivative is in its nascent stages, its structural similarity to the well-studied parent compound, trilobatin, provides a strong basis for predicting its biological activities and therapeutic targets. This technical guide consolidates the available preclinical data on trilobatin 2''-acetate and extrapolates its potential mechanisms of action based on the extensive research conducted on trilobatin. The guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound, covering its antioxidant properties, and potential anti-inflammatory, metabolic, and neuroprotective roles.

Introduction

This compound is a natural sweetener belonging to the dihydrochalcone class of flavonoids.[1][2] Dihydrochalcones are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects.[3] While its parent compound, trilobatin, has been the subject of numerous studies elucidating its therapeutic potential, this compound remains a relatively under-investigated molecule. This guide bridges the current knowledge gap by presenting the existing data on this compound and providing a detailed overview of the established therapeutic targets of trilobatin as a predictive framework for future research.

Direct Preclinical Evidence: Antioxidant Activity of this compound

To date, the primary experimental data available for this compound pertains to its in vitro antioxidant properties. A key study investigated its ability to inhibit lipid peroxidation and modulate the activity of antioxidant enzymes.[4][5]

Quantitative Antioxidant Data

The following table summarizes the reported quantitative data on the antioxidant activity of this compound in comparison to its parent compound, trilobatin, and another related dihydrochalcone, phloridzin.

CompoundLipid Peroxidation Inhibition (IC50)Superoxide (B77818) Dismutase (SOD) Activity (EC50)Glutathione (B108866) Peroxidase (GSH-Px) Activity (EC50)
This compound 261 µM[4][5]575 µM[4][5]717 µM[4]
Trilobatin88 µM[4][5]128 µM[4][5]Not Reported
Phloridzin28 µM[4][5]167 µM[4][5]Not Reported

IC50: 50% inhibitory concentration. EC50: 50% effective concentration.

Experimental Protocols

The inhibitory effect on lipid peroxidation was assessed in rat liver homogenates. The experimental procedure typically involves the following steps:

  • Preparation of Liver Homogenate: Rat livers are excised, washed in cold saline, and homogenized in a suitable buffer (e.g., phosphate (B84403) buffer). The homogenate is then centrifuged to obtain the supernatant containing the microsomal fraction.

  • Induction of Lipid Peroxidation: Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate (B86663) (FeSO4) and ascorbic acid, to the liver homogenate.

  • Treatment with Compound: The test compound (this compound) at various concentrations is pre-incubated with the homogenate before the addition of the pro-oxidant.

  • Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is commonly done using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

  • Calculation of IC50: The concentration of the compound that inhibits MDA formation by 50% is determined as the IC50 value.

The effect of the compound on the activity of antioxidant enzymes is measured using commercially available assay kits or standard enzymatic assays.

  • Sample Preparation: Cell lysates or tissue homogenates are prepared in an appropriate buffer.

  • Enzyme Activity Measurement:

    • SOD Activity: SOD activity is often measured using an indirect assay that involves the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The percentage of inhibition of the chromogen reduction is proportional to the SOD activity.

    • GSH-Px Activity: GSH-Px activity is typically measured by a coupled reaction system where the enzyme catalyzes the reduction of an organic hydroperoxide by glutathione (GSH), and the resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine the enzyme activity.

  • Calculation of EC50: The concentration of the compound that results in a 50% increase in the respective enzyme activity is determined as the EC50 value.

Potential Therapeutic Targets of this compound (Inferred from Trilobatin)

Based on the extensive research on its parent compound, trilobatin, several key signaling pathways are likely to be modulated by this compound. These represent promising avenues for future investigation into the therapeutic potential of the acetate derivative.

Anti-inflammatory Effects via NF-κB Signaling

Trilobatin has been shown to exert potent anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; Trilobatin [label="this compound\n(Potential)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_inflammatory [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=folder, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes start [label="Start:\nIn Vitro/In Vivo Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; induce [label="Induce Inflammation\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="Treat with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure Inflammatory\nMarkers (e.g., Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Signaling\nPathways (e.g., Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; evaluate [label="Evaluate Therapeutic\nEffect", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nData Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes Insulin (B600854) [label="Insulin", fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="Insulin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IRS1 [label="IRS-1", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trilobatin [label="this compound\n(Potential)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GSK3b [label="GSK-3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycogen_Synthase [label="Glycogen Synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycogen_Synthesis [label="Glycogen Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trilobatin [label="this compound\n(Potential)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_nucleus [label="Nrf2\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=folder, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes Trilobatin [label="this compound\n(Potential Ligand)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GPR158 [label="GPR158", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitophagy [label="Mitophagy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection &\nAntidepressant Effects", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Trilobatin -> GPR158 [label="Binds to & Inhibits", fontcolor="#34A853", color="#34A853", arrowhead=tee]; GPR158 -> Downstream [label="Modulates", fontcolor="#202124", color="#5F6368", style=dashed]; Downstream -> Mitophagy [label="Promotes", fontcolor="#202124", color="#5F6368"]; Mitophagy -> Neuroprotection [color="#5F6368"]; } Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: General experimental workflow for assessing anti-inflammatory activity.

Metabolic Regulation via PI3K/Akt/GSK-3β and IRS-AKT-GLUT4 Signaling

Trilobatin has demonstrated significant potential in regulating glucose metabolism and improving insulin resistance. These effects are mediated through the activation of the PI3K/Akt/GSK-3β and IRS-AKT-GLUT4 signaling pathways.

Caption: Potential activation of the PI3K/Akt signaling pathway by this compound.

Cellular Protection through Nrf2/Keap-1 Signaling

The Nrf2/Keap-1 pathway is a critical regulator of the cellular antioxidant response. Trilobatin has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.

Caption: Potential activation of the Nrf2/Keap-1 antioxidant pathway by this compound.

Neuroprotective and Antidepressant Effects via GPR158 Modulation

Recent studies have identified the G-protein-coupled receptor 158 (GPR158) as a novel therapeutic target for depression. Trilobatin has been identified as a naturally occurring ligand for GPR158, and its interaction with this receptor has been linked to its neuroprotective and antidepressant-like effects.

Caption: Potential modulation of GPR158 signaling by this compound.

Future Directions and Conclusion

This compound presents a compelling case for further pharmacological investigation. The initial data on its antioxidant properties, coupled with the extensive body of research on its parent compound, trilobatin, suggests a broad spectrum of potential therapeutic applications. Future research should focus on:

  • Directly investigating the effects of this compound on the signaling pathways identified for trilobatin to confirm if the acetate derivative shares similar mechanisms of action.

  • Conducting comprehensive in vivo studies to evaluate the efficacy of this compound in animal models of inflammatory, metabolic, and neurological disorders.

  • Performing pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound.

References

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Trilobatin 2''-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the analysis of Trilobatin 2''-acetate, a dihydrochalcone (B1670589) glucoside, using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a natural compound found in certain plants, such as Lithocarpus pachyphyllus.[1] As a flavonoid, it possesses various potential biological activities, making its accurate quantification in different matrices crucial for research and development.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of flavonoids due to its high resolution and sensitivity.[3] This application note outlines a general reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Reagents and Materials
  • This compound analytical standard: Purity ≥98% (commercially available).

  • Methanol (B129727): HPLC grade.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic acid or Acetic acid: HPLC grade (optional, for mobile phase modification).

  • Solvents for sample extraction: Methanol or ethanol, analytical grade.[2]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system: Equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column: e.g., 4.6 x 150 mm, 3.5 µm particle size.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and syringe filters (0.45 µm).

  • Ultrasonic bath.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a volumetric flask using HPLC-grade methanol. To aid dissolution, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[4][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Storage: Store all standard solutions at 4°C in the dark.[3]

Sample Preparation (General Procedure for Plant Extracts)
  • Extraction: Extract a known amount of the powdered plant material with methanol or 70% methanol, often with the aid of ultrasonication.[6]

  • Centrifugation: Centrifuge the extract to separate the solid residue.[3]

  • Evaporation: Evaporate the supernatant to dryness under vacuum.[3]

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol or the initial mobile phase.[3]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound, based on general methods for flavonoids.[3][6][7]

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution Start with a lower percentage of B, and gradually increase. A potential starting point could be: 0-20 min, 30-70% B 20-22 min, 70-100% B 22-30 min, 100% B
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 25 - 30°C
Detection Wavelength 280 nm or 285 nm
Injection Volume 20 µL

Data Presentation and Analysis

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the samples is then determined from this curve using the regression equation.

System Suitability

Before sample analysis, the suitability of the HPLC system should be evaluated. This typically includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Method Validation Parameters (Hypothetical Data)

The following table presents a summary of typical quantitative data that would be obtained during the validation of an HPLC method for this compound.

ParameterResult
Retention Time (t_R) ~15 - 25 min (dependent on specific gradient)
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

References

"Trilobatin 2''-acetate" NMR spectroscopy protocol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: NMR Spectroscopy Protocol for Trilobatin 2''-acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a dihydrochalcone (B1670589) glucoside, a type of flavonoid, first isolated from the leaves of Lithocarpus pachyphyllus.[1] Like other dihydrochalcones, it is of interest to researchers for its potential biological activities, including antioxidant effects.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation and purity assessment of such natural products.[3][4] This document provides a detailed protocol for the NMR analysis of this compound, including sample preparation, data acquisition, and a summary of expected spectral data.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. The data was acquired in Methanol-d4 (CD₃OD).[5]

Table 1: ¹H NMR (Proton NMR) Data for this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2, 67.07d8.5
3, 56.71d8.5
α3.25t7.8
β2.91t7.8
3'6.13d2.2
5'5.91d2.2
1''4.90d7.2
2''4.81t8.1
3''3.51m
4''3.38m
5''3.45m
6''a4.29dd12.0, 2.2
6''b4.16dd12.0, 5.6
OAc2.01s

Table 2: ¹³C NMR (Carbon NMR) Data for this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)
1133.9
2, 6130.3
3, 5116.1
4156.4
α46.8
β31.0
C=O206.5
1'106.3
2'165.2
3'97.5
4'167.6
5'95.0
6'166.0
1''102.0
2''75.2
3''78.4
4''71.5
5''78.5
6''62.8
OAc (C=O)172.5
OAc (CH₃)21.0

Experimental Protocols

This section details the methodology for acquiring NMR spectra of this compound.

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]

  • Sample Purity: Ensure the this compound sample is of high purity. Impurities can complicate spectral interpretation.

  • Sample Amount: For a standard 5 mm NMR tube, dissolve 1-5 mg of this compound for ¹H NMR and 10-20 mg for ¹³C NMR experiments.[7][8]

  • Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[8][9] Methanol-d4 (CD₃OD) is a suitable solvent for this compound as reported in the literature.[5]

  • Dissolution:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CD₃OD.[6][8]

    • Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer:

    • To remove any suspended particles that could affect spectral quality, filter the solution.[7][9] A simple and effective method is to use a Pasteur pipette with a small plug of cotton or glass wool.

    • Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube.[7]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak of CD₃OD (¹H: ~3.31 ppm; ¹³C: ~49.0 ppm) is often used for calibration.

2. NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need optimization.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard 1D proton experiment.

    • Temperature: 298 K (25 °C).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Temperature: 298 K (25 °C).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Spectroscopy (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[1][5]

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to correct any baseline distortions.

  • Referencing: Reference the spectrum to the residual solvent peak of CD₃OD (¹H: 3.31 ppm, ¹³C: 49.0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in all spectra to determine their chemical shifts.

Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample This compound (1-20 mg) dissolve Dissolve in CD3OD (0.6-0.7 mL) sample->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer spectrometer NMR Spectrometer transfer->spectrometer H1 1D ¹H NMR spectrometer->H1 C13 1D ¹³C NMR spectrometer->C13 TwoD 2D NMR (COSY, HSQC, HMBC) spectrometer->TwoD processing Fourier Transform, Phasing, Baseline Correction H1->processing referencing Reference to Solvent Peak processing->referencing analysis Spectral Analysis (Peak Picking, Integration) referencing->analysis elucidation Structure Elucidation/ Verification analysis->elucidation

References

Application Notes and Protocols for Trilobatin 2''-acetate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilobatin 2''-acetate is a derivative of Trilobatin, a natural dihydrochalcone (B1670589) glucoside known for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of this compound, focusing on its anti-inflammatory and antioxidant potential. The provided methodologies are designed to be adaptable for screening and mechanistic studies in a research and drug development setting.

Data Presentation

The following table summarizes the available quantitative data for Trilobatin and its 2''-acetate derivative from in vitro antioxidant activity assays. This data is useful for comparing the relative potency of the two compounds in a non-cellular context.

CompoundAssayIC50 (µM)EC50 (µM)
This compound Lipid Peroxidation Inhibition261-
Superoxide Dismutase (SOD) Activity-575
Trilobatin Lipid Peroxidation Inhibition88-
Superoxide Dismutase (SOD) Activity-128
  • IC50 (50% inhibitory concentration): The concentration of a substance that inhibits a specific biological or biochemical function by 50%.

  • EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response.

Experimental Protocols

Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol details a cell-based assay to determine the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group (cells treated with vehicle but not LPS).

  • Nitric Oxide Measurement:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (B80452) in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes a method to assess the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog, 2-NBDG.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • DMEM

  • Fetal Bovine Serum (FBS)

  • Calf Serum

  • Insulin (B600854), Dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation

  • This compound

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • Krebs-Ringer Phosphate (KRP) buffer

  • 96-well black, clear-bottom cell culture plates

Methodology:

  • Cell Differentiation:

    • Culture 3T3-L1 pre-adipocytes in DMEM with 10% calf serum until confluent.

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

    • After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. The cells should be fully differentiated in 8-12 days.

  • Compound Treatment:

    • Starve the differentiated 3T3-L1 adipocytes in serum-free DMEM for 2-4 hours.

    • Treat the cells with various concentrations of this compound in serum-free DMEM for 18-24 hours. Include a vehicle control.

  • Glucose Uptake Measurement:

    • Wash the cells twice with warm KRP buffer.

    • Incubate the cells with 100 µM 2-NBDG in KRP buffer for 30-60 minutes at 37°C.

    • Terminate the assay by washing the cells three times with ice-cold KRP buffer.

    • Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Normalize the fluorescence intensity to the protein content in each well. Calculate the fold change in glucose uptake in treated cells compared to the vehicle control.

Visualizations

experimental_workflow Anti-Inflammatory Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed prepare_compound Prepare this compound Dilutions seed->prepare_compound pretreat Pre-treat with Compound (2h) prepare_compound->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure Absorbance (540 nm) griess_reagent->measure_absorbance analyze_data Analyze Data measure_absorbance->analyze_data

Caption: Workflow for the anti-inflammatory cell-based assay.

nfkb_pathway Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Activation Trilobatin Trilobatin Trilobatin->IKK Inhibits

Caption: Trilobatin's inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Trilobatin 2''-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilobatin 2''-acetate is a dihydrochalcone (B1670589) glucoside that has garnered interest for its potential health benefits, including its antioxidant properties. As a derivative of trilobatin, it is crucial to quantify its capacity to neutralize free radicals to understand its mechanism of action and potential therapeutic applications. This document provides detailed protocols for assessing the antioxidant activity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components. Understanding this activity is a critical step in the development of new antioxidant-based therapies.

Data Summary

The antioxidant capacity of this compound has been evaluated using various assays. The following table summarizes the quantitative data from published studies.

Assay TypeCompoundIC50 / EC50 ValueReference
DPPH Radical Scavenging ActivityThis compoundEC50: 519 µM
ABTS Radical Cation Scavenging ActivityThis compoundIC50: 7.6 µM[1]
Lipid Peroxidation Inhibitory ActivityThis compoundIC50: 261 µM[2][3]
Superoxide Dismutase (SOD) ActivityThis compoundEC50: 575 µM[2][3]
Glutathione Peroxidase (GSH-Px) ActivityThis compoundEC50: 717 µM[2][3]

IC50 (Inhibitory Concentration 50): The concentration of the antioxidant that inhibits 50% of the oxidant. EC50 (Effective Concentration 50): The concentration of the antioxidant that gives a half-maximal response.

Experimental Protocols

DPPH Radical Scavenging Activity Assay

This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHA)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. Keep the solution in a dark bottle and away from light.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol, Ethanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the sample solutions.

  • Assay Procedure: a. To each well of a 96-well microplate, add 100 µL of the sample solution or positive control at different concentrations. b. Add 100 µL of the 0.2 mM DPPH solution to each well. c. For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample. d. For the negative control, add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the negative control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • Determination of EC50: Plot the percentage of scavenging activity against the concentration of this compound. The EC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals and can be determined by regression analysis.

ABTS Radical Cation Scavenging Activity Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.[5]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[4]

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control in the same manner as the sample solutions.

  • Assay Procedure: a. To each well of a 96-well microplate, add 20 µL of the sample solution or positive control at different concentrations. b. Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the microplate in the dark at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS radical cation scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample required to scavenge 50% of the ABTS radical cations and can be determined by regression analysis.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.2 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH->Mix Sample Prepare this compound (various concentrations) Sample->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS Radical (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS Radical to Abs ~0.7 ABTS_Radical->Dilute_ABTS Mix Mix Sample/Control with ABTS Radical Solution Dilute_ABTS->Mix Sample Prepare this compound (various concentrations) Sample->Mix Incubate Incubate in dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the ABTS radical cation scavenging assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., DPPH, ABTS radical) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Cellular_Damage Oxidative Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes T2A This compound (Antioxidant) T2A->Neutralized_ROS donates H+ or e- Oxidized_T2A Oxidized this compound T2A->Oxidized_T2A Protection Cellular Protection T2A->Protection prevents Protection->Cellular_Damage

Caption: General mechanism of radical scavenging by this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Trilobatin 2''-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Trilobatin 2''-acetate and its related compound, Trilobatin. Detailed protocols for key assays are provided to enable researchers to investigate their potential as anti-inflammatory agents.

Introduction

This compound is a natural dihydrochalcone (B1670589) glucoside that, along with its parent compound Trilobatin, has demonstrated notable anti-inflammatory and antioxidant activities.[1][2][3] These compounds are of significant interest in drug discovery for their potential to modulate inflammatory pathways. In vitro studies have shown that Trilobatin can suppress the inflammatory response induced by lipopolysaccharide (LPS) by inhibiting key signaling pathways such as NF-κB and MAPK.[4][5][6] While research on this compound is emerging, it has also shown inhibitory effects on inflammatory markers.[1] These notes provide detailed methodologies for assessing the anti-inflammatory effects of these compounds in vitro.

Quantitative Data Summary

The following tables summarize the available quantitative data for the anti-inflammatory and antioxidant activities of this compound and Trilobatin.

Table 1: Inhibitory Effects of this compound and Related Compounds on Inflammatory and Oxidative Markers

CompoundAssayCell Line/SystemIC50 / EC50Reference
This compound Nitrite (B80452) Production InhibitionLPS-stimulated BV2 microglia43.5 - 79.6 µM[1]
This compound Lipid Peroxidation InhibitionRat liver homogenate261 µM[4][7][8]
TrilobatinLipid Peroxidation InhibitionRat liver homogenate88 µM[4][7][8]
PhloridzinLipid Peroxidation InhibitionRat liver homogenate28 µM[4][7][8]

Table 2: Effective Concentrations of Trilobatin on Pro-inflammatory Cytokine Expression in LPS-stimulated RAW 264.7 Macrophages

CompoundCytokineEffectConcentration RangeReference
TrilobatinTNF-α, IL-1β, IL-6Dose-dependent inhibition of mRNA expression and secretion0.005 - 5 µM[4][5][7][8]

Signaling Pathway Diagrams

The anti-inflammatory effects of Trilobatin are primarily attributed to its ability to modulate the NF-κB and MAPK signaling pathways.

Trilobatin_NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB_complex p65/p50 p65 p65 p50 p50 p65_p_nucleus p-p65 NFkB_complex->p65_p_nucleus Translocates nucleus Nucleus inflammatory_genes Inflammatory Genes (TNF-α, IL-6, IL-1β) p65_p_nucleus->inflammatory_genes Induces Transcription p50_nucleus p50 Trilobatin Trilobatin Trilobatin->IkBa Inhibits Degradation Trilobatin->p65 Inhibits Phosphorylation

Caption: NF-κB signaling pathway inhibition by Trilobatin.

Trilobatin_MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., Cisplatin) AKT AKT Stimulus->AKT JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 ERK ERK Stimulus->ERK p_AKT p-AKT AKT->p_AKT Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Inflammation Inflammation & Apoptosis p_AKT->Inflammation p_JNK->Inflammation p_p38->Inflammation p_ERK->Inflammation Trilobatin Trilobatin Trilobatin->p_AKT Inhibits Trilobatin->p_JNK Inhibits Trilobatin->p_p38 Inhibits Trilobatin->p_ERK Inhibits

Caption: MAPK signaling pathway modulation by Trilobatin.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the anti-inflammatory effects of this compound.

General Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, BV2) start->cell_culture cell_seeding Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->cell_seeding compound_treatment Pre-treatment with This compound cell_seeding->compound_treatment lps_stimulation Inflammatory Stimulus (e.g., LPS) compound_treatment->lps_stimulation incubation Incubation lps_stimulation->incubation data_collection Data Collection incubation->data_collection griess_assay Nitrite Assay (Griess Reagent) data_collection->griess_assay elisa Cytokine Measurement (ELISA) data_collection->elisa qpcr Gene Expression (qRT-PCR) data_collection->qpcr western_blot Protein Expression (Western Blot) data_collection->western_blot end End griess_assay->end elisa->end qpcr->end western_blot->end

Caption: General workflow for in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) or BV2 (murine microglia) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Seed cells in appropriate plates (e.g., 96-well for viability and nitrite assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (or Trilobatin) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine secretion, shorter times for signaling pathway analysis).

Nitrite Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite.

  • Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, which can be measured spectrophotometrically.

  • Protocol:

    • After cell treatment, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Principle: A specific capture antibody is immobilized on a 96-well plate. The cytokine in the sample binds to this antibody. A second, enzyme-linked detection antibody binds to the captured cytokine. A substrate is then added, which is converted by the enzyme to a colored product. The intensity of the color is proportional to the amount of cytokine present.

  • Protocol:

    • Perform the assay according to the manufacturer's instructions for the specific cytokine ELISA kit.

    • Briefly, add cell culture supernatants to the antibody-coated wells.

    • Incubate to allow cytokine binding.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody and incubate.

    • Wash again and add the enzyme substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on a standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

Western blotting is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

      • p-p65, p65, p-IκBα, IκBα

      • p-JNK, JNK, p-ERK, ERK, p-p38, p38

      • β-actin (as a loading control)

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory properties of this compound and related compounds. By utilizing these in vitro assays, researchers can elucidate the mechanisms of action and quantify the therapeutic potential of these natural products in the context of inflammation. The data suggests that these compounds warrant further investigation as potential leads for the development of novel anti-inflammatory drugs.

References

Unveiling the Therapeutic Potential of Trilobatin 2''-acetate: An In Vivo Study Design in a Murine Model of Diet-Induced Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for designing an in vivo study in mice to investigate the therapeutic potential of Trilobatin (B1683250) 2''-acetate in the context of diet-induced obesity and associated metabolic disorders. Drawing upon existing research on the closely related compound, trilobatin, this study is designed to elucidate the efficacy and mechanism of action of Trilobatin 2''-acetate in improving metabolic health.

Introduction and Rationale

Obesity and its associated metabolic complications, including type 2 diabetes and non-alcoholic fatty liver disease, represent a significant global health challenge. Trilobatin, a dihydrochalcone (B1670589) glucoside, has demonstrated promising anti-obesity and anti-diabetic properties in preclinical studies.[1][2][3][4] Mechanistic studies suggest that trilobatin exerts its beneficial effects through the modulation of gut microbiota, reduction of oxidative stress, and regulation of key signaling pathways involved in glucose and lipid metabolism, such as the Nrf2/ARE and PI3K/Akt/GSK-3β pathways.[1][4][5] This proposed study will investigate whether this compound, a derivative of trilobatin, shares or possesses enhanced therapeutic activities.

The primary objective of this study is to evaluate the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model, a well-established and clinically relevant model for studying obesity and metabolic syndrome. The study will assess the compound's effects on body weight, body composition, glucose homeostasis, and lipid metabolism. Furthermore, mechanistic insights will be gained by examining key molecular markers in metabolic tissues.

Experimental Design and Workflow

A logical workflow is essential for the successful execution of this in vivo study. The following diagram outlines the key phases of the experimental plan.

experimental_workflow Experimental Workflow for this compound In Vivo Study cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_acclimatization Animal Acclimatization (1 week) dio_induction Diet-Induced Obesity Induction (8-12 weeks) animal_acclimatization->dio_induction baseline_measurements Baseline Measurements (Body Weight, Glucose) dio_induction->baseline_measurements randomization Randomization & Grouping baseline_measurements->randomization treatment_administration Daily Oral Gavage (4-8 weeks) randomization->treatment_administration weekly_monitoring Weekly Monitoring (Body Weight, Food Intake) treatment_administration->weekly_monitoring metabolic_tests Metabolic Tests (GTT, ITT) weekly_monitoring->metabolic_tests euthanasia Euthanasia & Tissue Collection metabolic_tests->euthanasia tissue_analysis Tissue Analysis (Histology, Western Blot, qRT-PCR) euthanasia->tissue_analysis

Caption: Experimental workflow for the in vivo study of this compound.

Detailed Experimental Protocols

Animal Model and Diet-Induced Obesity
  • Animal Strain: Male C57BL/6J mice, 6-8 weeks old. This strain is widely used and susceptible to diet-induced obesity.

  • Housing: Mice will be housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water.

  • Acclimatization: Upon arrival, mice will be acclimatized for one week with access to a standard chow diet.

  • Obesity Induction: Following acclimatization, mice will be fed a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity. A control group will be maintained on a normal chow diet (NCD; 10% kcal from fat). Body weight will be monitored weekly. Mice on HFD that achieve a body weight approximately 20% greater than the NCD group will be considered obese and included in the study.

Treatment Groups and Administration
  • Grouping: Obese mice will be randomly assigned to the following groups (n=8-10 mice/group):

    • Vehicle Control (HFD + Vehicle)

    • This compound (Low Dose)

    • This compound (High Dose)

    • Positive Control (e.g., Orlistat or another anti-obesity drug)

    • A lean control group (NCD + Vehicle) will also be maintained.

  • Drug Formulation: this compound will be suspended in a vehicle solution (e.g., 0.5% carboxymethylcellulose).

  • Administration: The compound will be administered daily via oral gavage for 4-8 weeks. The volume of administration should not exceed 10 ml/kg body weight.

In-Life Monitoring and Metabolic Tests
  • Body Weight and Food Intake: Body weight and food intake will be measured weekly throughout the treatment period.

  • Oral Glucose Tolerance Test (OGTT): An OGTT will be performed one week before the end of the treatment period.

    • Fast mice for 6 hours.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer glucose (2 g/kg body weight) orally.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Insulin (B600854) Tolerance Test (ITT): An ITT will be performed 3-4 days after the OGTT.

    • Fast mice for 4-6 hours.

    • Collect a baseline blood sample (t=0).

    • Inject human insulin (0.75 U/kg body weight) intraperitoneally.

    • Collect blood samples at 15, 30, and 60 minutes post-insulin injection.

    • Measure blood glucose levels.

Terminal Procedures and Tissue Collection
  • Euthanasia: At the end of the study, mice will be fasted overnight and then euthanized by CO2 asphyxiation followed by cervical dislocation.

  • Blood Collection: Cardiac puncture will be performed to collect blood for serum analysis (e.g., insulin, triglycerides, cholesterol).

  • Tissue Collection: Liver, epididymal white adipose tissue (eWAT), and interscapular brown adipose tissue (BAT) will be dissected, weighed, and processed for further analysis. A portion of each tissue will be snap-frozen in liquid nitrogen for molecular analysis, and another portion will be fixed in 10% neutral buffered formalin for histology.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting the quantitative data that will be generated from this study.

Table 1: Body Weight and Adipose Tissue Mass

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)eWAT Weight (g)BAT Weight (g)Liver Weight (g)
NCD + Vehicle
HFD + Vehicle
HFD + T2A (Low)
HFD + T2A (High)
HFD + Positive Ctrl

Table 2: Serum Metabolic Parameters

GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)Triglycerides (mg/dL)Total Cholesterol (mg/dL)
NCD + Vehicle
HFD + Vehicle
HFD + T2A (Low)
HFD + T2A (High)
HFD + Positive Ctrl

Table 3: Glucose and Insulin Tolerance Tests

GroupOGTT AUCITT AUC
NCD + Vehicle
HFD + Vehicle
HFD + T2A (Low)
HFD + T2A (High)
HFD + Positive Ctrl

(AUC: Area Under the Curve)

Mechanistic Studies: Molecular Analysis Protocols

To investigate the underlying mechanisms of this compound's action, the following molecular analyses will be performed on the collected tissues.

Histological Analysis of Adipose Tissue and Liver
  • Procedure:

    • Formalin-fixed tissues will be embedded in paraffin.

    • Sections (5 µm) will be cut and stained with Hematoxylin and Eosin (H&E).

    • Images will be captured using a light microscope.

  • Analysis:

    • Adipose Tissue: Adipocyte size and morphology will be assessed to evaluate hypertrophy.

    • Liver: The degree of hepatic steatosis (lipid accumulation) will be evaluated.

Western Blot Analysis of Liver and Adipose Tissue
  • Objective: To quantify the protein expression of key targets in metabolic signaling pathways.

  • Target Proteins:

    • Insulin Signaling: p-Akt, Akt, p-IRS1, IRS1

    • Lipogenesis: SREBP-1c, FASN

    • Inflammation: p-NF-κB, NF-κB

  • Protocol:

    • Homogenize frozen tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) of Adipose Tissue
  • Objective: To measure the gene expression of markers related to inflammation and thermogenesis.

  • Target Genes:

    • Inflammation: Tnf-α, Il-6, Mcp-1

    • Thermogenesis (in BAT): Ucp1, Pgc-1α

  • Protocol:

    • Extract total RNA from frozen tissue using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).

    • Calculate relative gene expression using the 2-ΔΔCt method.

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways that are hypothesized to be modulated by this compound based on the known effects of trilobatin.

insulin_signaling_pathway Hypothesized Modulation of Insulin Signaling by this compound Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake T2A Trilobatin 2''-acetate T2A->IRS1 Enhances Phosphorylation

Caption: Hypothesized enhancement of the insulin signaling pathway by this compound.

nrf2_signaling_pathway Hypothesized Activation of Nrf2 Antioxidant Pathway by this compound Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription T2A Trilobatin 2''-acetate T2A->Keap1 Inhibits Interaction

Caption: Hypothesized activation of the Nrf2-mediated antioxidant response by this compound.

References

Application Notes and Protocols for Trilobatin 2''-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilobatin 2''-acetate is a natural flavonoid glycoside that has garnered interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in various research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₂₃H₂₆O₁₁[1]
Molecular Weight 478.45 g/mol [1]
Appearance Solid, colorless or light yellow crystalline powder[1]
Solubility Soluble in ethanol (B145695) and ether; Insoluble in water[1]
Storage Conditions 2-8°C or -20°C under an inert atmosphere[1][2]

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol. Ethanol is a suitable solvent due to the compound's solubility in organic solvents.[1]

Materials:

  • This compound powder

  • Anhydrous ethanol (≥99.5%)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 478.45 g/mol x 1000 mg/g = 4.78 mg

  • Weighing: Accurately weigh 4.78 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.

  • Dissolution: Add 1 mL of anhydrous ethanol to the tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Enhancing Solubility (Optional): If the compound does not dissolve completely, warm the solution at 37°C for a short period and sonicate in an ultrasonic bath for 5-10 minutes.[3][4]

  • Storage: Store the 10 mM stock solution at -20°C in a tightly sealed amber vial to protect it from light and evaporation. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

3.2. Preparation of Working Solutions

For cell-based assays and other experiments, the concentrated stock solution needs to be diluted to the final working concentration in the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., ethanol) in the working solution is not toxic to the cells (typically <0.5%).

Materials:

  • 10 mM this compound stock solution in ethanol

  • Sterile cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration: Decide on the desired final concentration of this compound for your experiment (e.g., 10 µM).

  • Calculate the dilution: Use the formula M₁V₁ = M₂V₂ to calculate the volume of the stock solution required.

    • M₁ = Concentration of the stock solution (10 mM)

    • V₁ = Volume of the stock solution to be added (unknown)

    • M₂ = Desired final concentration (e.g., 10 µM = 0.01 mM)

    • V₂ = Final volume of the working solution (e.g., 1 mL)

    • V₁ = (M₂ x V₂) / M₁ = (0.01 mM x 1 mL) / 10 mM = 0.001 mL = 1 µL

  • Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium or buffer to achieve a final concentration of 10 µM.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to some media components.

  • Use immediately: It is recommended to prepare working solutions fresh for each experiment.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a general workflow for preparing and using this compound solutions in a typical cell-based assay.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve mix Vortex / Sonicate dissolve->mix store Store at -20°C mix->store dilute Dilute Stock in Medium/Buffer store->dilute mix_gentle Mix Gently dilute->mix_gentle treat Treat Cells mix_gentle->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Workflow for this compound solution preparation and use.

4.2. Signaling Pathway

Trilobatin, the parent compound of this compound, has been reported to exhibit anti-inflammatory effects by potentially suppressing the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by Trilobatin LPS LPS IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_p p-IκBα IkB_NFkB->IkB_p Phosphorylation IkB_p->NFkB Release proteasome Proteasomal Degradation IkB_p->proteasome Ubiquitination DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Trilobatin Trilobatin Trilobatin->IKK Inhibits

Simplified NF-κB signaling pathway and potential inhibition by trilobatin.

References

Application Notes and Protocols for Studying SGLT2 Inhibition using Trilobatin 2''-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trilobatin (B1683250) 2''-acetate and SGLT2 Inhibition

The sodium-glucose co-transporter 2 (SGLT2) is a key protein responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1][2] Inhibition of SGLT2 presents a modern therapeutic strategy for managing type 2 diabetes by promoting the excretion of excess glucose in the urine, a mechanism that is independent of insulin (B600854) pathways.[1]

Trilobatin, a dihydrochalcone (B1670589) glucoside, has been identified as a novel inhibitor of both SGLT1 and SGLT2.[3] Molecular docking studies suggest that trilobatin binds to the glucose-binding site of SGLT2, thereby blocking glucose transport.[3] While Trilobatin 2''-acetate is a closely related natural product, its specific inhibitory effects on SGLT2 require experimental validation. This document provides the necessary protocols to investigate the potential of this compound as an SGLT2 inhibitor.

Potential Applications

  • Screening and Characterization: Evaluating the inhibitory potency and selectivity of this compound against human SGLT2 and SGLT1.

  • Mechanism of Action Studies: Elucidating the kinetic and molecular mechanisms by which this compound inhibits SGLT2-mediated glucose transport.

  • In Vivo Efficacy: Assessing the glucose-lowering effects of this compound in animal models of diabetes and hyperglycemia.

  • Drug Discovery: Utilizing this compound as a scaffold for the development of novel SGLT2 inhibitors with improved pharmacological properties.

Quantitative Data Summary

Currently, there is a lack of specific IC50 or Ki values for this compound against SGLT2 in publicly available literature. For context, data for the related compound Phlorizin, a non-selective SGLT inhibitor, and other known SGLT2 inhibitors are provided below.

CompoundTarget(s)IC50 / KiSelectivityReference
Trilobatin SGLT1/SGLT2Not ReportedNot Reported[3]
Phlorizin SGLT1/SGLT2Ki: 300 nM (hSGLT1), 39 nM (hSGLT2)Non-selective
Dapagliflozin SGLT2EC50: 1.1 nM (hSGLT2)~1200-fold vs hSGLT1
Canagliflozin SGLT2IC50: 2.2 nM (hSGLT2)~413-fold vs hSGLT1
Empagliflozin SGLT2IC50: 3.1 nM (hSGLT2)>300-fold vs hSGLT1

Experimental Protocols

Protocol 1: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

Materials:

  • HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2) or HK-2 cells (endogenously expressing SGLT2).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic.

  • Phosphate-Buffered Saline (PBS).

  • Sodium-containing uptake buffer (e.g., Krebs-Ringer-Henseleit (KRH) buffer).

  • Sodium-free uptake buffer (replace NaCl with choline (B1196258) chloride).

  • 2-NBDG.

  • This compound.

  • Positive control (e.g., Dapagliflozin).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Culture: Seed HEK293-hSGLT2 or HK-2 cells in a 96-well black, clear-bottom plate at a density that allows them to reach a confluent monolayer within 24-48 hours.

  • Compound Preparation: Prepare stock solutions of this compound and a positive control in DMSO. Create serial dilutions in the sodium-containing uptake buffer. The final DMSO concentration should not exceed 0.5%.

  • Assay: a. On the day of the assay, wash the confluent cell monolayer twice with pre-warmed sodium-free buffer. b. Pre-incubate the cells for 15-30 minutes at 37°C with 100 µL of sodium-containing buffer with various concentrations of this compound or vehicle control. For determining non-SGLT mediated uptake, use sodium-free buffer. c. Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM to each well. d. Incubate the plate for 30-60 minutes at 37°C. e. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. f. Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: a. Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer. b. Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the this compound concentration. c. Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol assesses the effect of this compound on glucose tolerance in mice.

Materials:

  • C57BL/6 mice (or a diabetic mouse model like db/db mice).

  • This compound.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Glucose solution (e.g., 2 g/kg).

  • Glucometer and test strips.

  • Oral gavage needles.

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: Measure the baseline blood glucose level (t=0) from the tail vein.

  • Compound Administration: Administer this compound or vehicle orally by gavage. A typical dose for related compounds is in the range of 10-50 mg/kg.

  • Glucose Challenge: After 30-60 minutes of compound administration, administer a glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion for each animal. c. Compare the AUC values between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in the AUC indicates improved glucose tolerance.

Visualizations

Signaling Pathway of SGLT2 Inhibition

SGLT2_Inhibition_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport Sodium_Cell Sodium SGLT2->Sodium_Cell Co-transport GLUT2 GLUT2 Glucose_Cell->GLUT2 Glucose_Blood Glucose (Reabsorbed) GLUT2->Glucose_Blood Facilitated Diffusion Trilobatin This compound Trilobatin->SGLT2 Inhibition

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

Experimental Workflow for In Vitro SGLT2 Inhibition Assay

InVitro_Workflow A Seed HEK293-hSGLT2 or HK-2 cells in 96-well plate B Culture for 24-48 hours to reach confluence A->B C Wash cells with Na+-free buffer B->C D Pre-incubate with this compound (or controls) in Na+-containing buffer C->D E Add 2-NBDG to initiate glucose uptake D->E F Incubate for 30-60 minutes at 37°C E->F G Terminate uptake and wash cells with ice-cold Na+-free buffer F->G H Lyse cells G->H I Measure fluorescence (Ex: ~485 nm, Em: ~535 nm) H->I J Data Analysis: Calculate % inhibition and IC50 I->J

Caption: Workflow for the cell-based 2-NBDG glucose uptake assay.

Logical Flow of In Vivo Oral Glucose Tolerance Test (OGTT)

InVivo_OGTT_Workflow A Acclimatize and fast mice overnight B Measure baseline blood glucose (t=0) A->B C Administer this compound or vehicle (oral gavage) B->C D Administer glucose solution (oral gavage) after 30-60 min C->D E Measure blood glucose at 15, 30, 60, 90, 120 min D->E F Plot blood glucose vs. time E->F G Calculate Area Under the Curve (AUC) F->G H Statistical analysis to compare treatment vs. vehicle groups G->H

Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

References

Application Notes and Protocols for Trilobatin 2''-acetate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilobatin (B1683250) 2''-acetate is a derivative of trilobatin, a dihydrochalcone (B1670589) glucoside found in the leaves of Lithocarpus polystachyus Rehd[1]. While trilobatin itself has been investigated for various pharmacological activities, including anti-obesity, neuroprotective, and anti-diabetic effects, in vivo data specifically on Trilobatin 2''-acetate is limited in currently available literature. These application notes provide a comprehensive guide for researchers initiating animal studies with this compound. The provided protocols are based on studies conducted with the parent compound, trilobatin, and offer a scientifically sound starting point for determining appropriate dosages and experimental designs.

A Note on Dosage Determination for this compound

Quantitative Data Summary: Trilobatin Dosage in Animal Studies

The following tables summarize the dosages of trilobatin used in various animal models, which can serve as a reference for designing studies with this compound.

Table 1: Trilobatin Dosage in Rat Models

Animal Model Dosage Administration Route Frequency Study Focus Reference
Sprague-Dawley Rats100 mg/kgGavage & IntravenousSingle dosePharmacokinetics[2]
Sprague-Dawley Rats60 mg/kg, 120 mg/kgNot SpecifiedDailyAnti-obesity[3][4][5]

Table 2: Trilobatin Dosage in Mouse Models

Animal Model Dosage Administration Route Frequency Study Focus Reference
C57BL/6 Mice10 mg/kg, 20 mg/kg, 40 mg/kg/dayNot Specified15 daysAlcoholic Liver Disease[6]
C57BL/6 Mice5 mg/kg, 10 mg/kg, 20 mg/kgGavageTwice daily for 4 weeksDepression-like Behavior[7]
STZ-induced Diabetic Mice10 mg/kg/d, 50 mg/kg/d, 100 mg/kg/dNot Specified4 weeksGlucose Metabolism[8]
KK-Ay Diabetic Mice10 mg/kg, 20 mg/kgNot SpecifiedDaily for 28 weeksType 2 Diabetes[9][10]
C57BL/6 Mice10 mg/kgIntragastricSingle doseGlucose Intake[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of trilobatin-related compounds to animal models. These can be adapted for studies with this compound.

Protocol 1: Oral Gavage Administration in Mice

This protocol is adapted from a study investigating the effects of trilobatin on depressive-like behavior in mice[7].

1. Materials:

  • This compound
  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose sodium)
  • Gavage needles (flexible feeding tubes, 18-22 gauge, are recommended)[12]
  • Syringes (1 mL)
  • Animal scale

2. Procedure:

  • Preparation of Dosing Solution:
  • Accurately weigh the required amount of this compound.
  • Suspend or dissolve the compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. Sonication may be used to aid dissolution if necessary.
  • Animal Handling and Dosing:
  • Weigh the mouse to determine the exact volume of the dosing solution to administer. The volume should be minimized, ideally not exceeding 5 mL/kg[13].
  • Gently restrain the mouse.
  • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach[14].
  • Monitor the animal for any signs of distress during and after the procedure.
  • Frequency:
  • In the cited study, administration was performed twice daily for 4 weeks[7]. The frequency should be determined based on the pharmacokinetic profile of the compound and the study design.

Protocol 2: Pharmacokinetic Study in Rats

This protocol is based on a study that investigated the pharmacokinetics of trilobatin in Sprague-Dawley rats[2].

1. Materials:

  • This compound
  • Vehicle for oral and intravenous administration
  • Cannulas (for intravenous administration and blood collection)
  • Syringes and needles
  • Blood collection tubes (e.g., containing heparin or EDTA)
  • Centrifuge

2. Procedure:

  • Animal Preparation:
  • Fast the rats overnight before the experiment but allow free access to water.
  • For intravenous administration, surgically implant a cannula into a suitable vein (e.g., jugular vein) under anesthesia[15].
  • Compound Administration:
  • Oral (Gavage): Administer a single dose of this compound solution/suspension as described in Protocol 1. The cited study used a dose of 100 mg/kg[2].
  • Intravenous: Administer a single bolus injection of the sterile, isotonic this compound solution through the implanted cannula.
  • Blood Sampling:
  • Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Centrifuge the blood samples to separate the plasma.
  • Sample Analysis:
  • Store plasma samples at -80°C until analysis.
  • Determine the concentration of this compound and its potential metabolites in the plasma using a validated analytical method, such as LC-MS/MS[2].

Protocol 3: Evaluation of Anti-obesity Effects in Rats

This protocol is based on a study that explored the anti-obesity effects of trilobatin in high-fat diet-induced obese rats[3][4][5].

1. Materials:

  • This compound
  • Standard chow diet and high-fat diet
  • Metabolic cages (for monitoring food and water intake)

2. Procedure:

  • Induction of Obesity:
  • Feed male Sprague-Dawley rats a high-fat diet for a specified period (e.g., 4-8 weeks) to induce obesity. A control group should be fed a standard chow diet.
  • Treatment:
  • Divide the obese rats into groups: a vehicle control group and treatment groups receiving different doses of this compound (e.g., based on the 60 mg/kg and 120 mg/kg doses used for trilobatin)[3][5].
  • Administer the compound or vehicle daily via a suitable route (e.g., oral gavage) for the duration of the study (e.g., 4 weeks).
  • Data Collection:
  • Monitor body weight, food intake, and water consumption regularly.
  • At the end of the study, collect blood samples for biochemical analysis (e.g., lipid profile, glucose, insulin).
  • Euthanize the animals and collect and weigh adipose tissue (e.g., epididymal, perirenal) and liver.
  • Gut Microbiota Analysis (Optional):
  • Collect cecal contents for analysis of short-chain fatty acids and 16S rRNA sequencing to assess changes in the gut microbiota[4][5].

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate signaling pathways reported to be modulated by trilobatin. These may be relevant for investigating the mechanism of action of this compound.

Yap_Nrf2_Signaling_Pathway Trilobatin Trilobatin YAP YAP Trilobatin->YAP binds to & inhibits nuclear translocation YAP_nucleus YAP (Nuclear) YAP->YAP_nucleus Nrf2 Nrf2 YAP_nucleus->Nrf2 activates ARE ARE Nrf2->ARE activates Cytokines Pro-inflammatory Cytokines ARE->Cytokines reduces Oxidative_Stress Oxidative Stress ARE->Oxidative_Stress reduces

Caption: Yap/Nrf2 Signaling Pathway Modulation by Trilobatin.

PI3K_Akt_GSK3b_Signaling_Pathway Trilobatin Trilobatin PI3K PI3K Trilobatin->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis promotes

Caption: PI3K/Akt/GSK-3β Signaling Pathway in Glucose Metabolism.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study investigating the efficacy of this compound.

Experimental_Workflow start Study Design & Animal Model Selection dosing Dose Formulation & Administration (e.g., Oral Gavage) start->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring data_collection Data & Sample Collection (Blood, Tissues) monitoring->data_collection analysis Biochemical & Histological Analysis data_collection->analysis results Data Interpretation & Reporting analysis->results

Caption: General Workflow for In Vivo Efficacy Studies.

References

Troubleshooting & Optimization

"Trilobatin 2''-acetate" solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Trilobatin 2''-acetate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural dihydrochalcone (B1670589) glucoside.[1][2][3] It is a solid, colorless or light yellow crystalline compound.[2] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C23H26O11[4]
Molecular Weight 478.45 g/mol [4]
CAS Number 647853-82-5[4]
Appearance Colorless or light yellow crystalline solid[2]
Storage Store at -20°C[4]

Q2: What is the solubility of this compound?

SolventEstimated Solubility of Trilobatin (as a proxy)
DMSO ~25 mg/mL
Ethanol (B145695) ~20 mg/mL
Water Insoluble

Q3: Why does this compound precipitate when I add it to my cell culture medium?

Precipitation of hydrophobic compounds like this compound in aqueous solutions like cell culture media is a common issue. This typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted too quickly or to a final concentration that exceeds its solubility limit in the aqueous environment of the cell culture medium.

Q4: What are the known biological activities of Trilobatin and this compound?

Trilobatin and its derivatives have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory effects: by suppressing the NF-κB signaling pathway.[5][6][7][8]

  • Antioxidant properties: through the activation of the Nrf2/Keap-1 pathway.[9][10][11][12]

  • Regulation of glucose metabolism: by influencing the PI3K/Akt signaling pathway.

  • Neuroprotective effects. [11][13]

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound to cell culture medium.

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.1. Lower the final concentration: Start with a lower working concentration and perform a dose-response experiment to find the optimal concentration that is both effective and soluble. 2. Determine the maximum soluble concentration: Perform a solubility test as described in the "Experimental Protocols" section.
Rapid Dilution Adding the concentrated DMSO stock directly to the full volume of media can cause the compound to "crash out" of solution.1. Use serial dilutions: Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium before adding it to the final culture volume. 2. Add dropwise while vortexing: Slowly add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
Interaction with Media Components Components in the serum or basal media (e.g., salts, proteins) may interact with the compound, leading to precipitation.1. Test in serum-free media: If using a serum-containing medium, test the solubility in the basal medium alone to see if serum is the issue. 2. Consider a different basal medium: If precipitation persists in serum-free media, try a different formulation.
Incorrect Stock Solution Preparation The compound may not be fully dissolved in the initial organic solvent.Ensure complete dissolution of the stock: Vortex the stock solution thoroughly. If necessary, brief sonication or gentle warming (to 37°C) can be used to aid dissolution.[10] Always visually inspect the stock solution to ensure it is clear before use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh the compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. A brief sonication or warming to 37°C may be used to facilitate dissolution.

  • Sterile filter: For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Prepare a serial dilution: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.

  • Add to media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells containing 100 µL of your complete cell culture medium (pre-warmed to 37°C). Include a DMSO-only control.

  • Incubate: Incubate the plate under normal cell culture conditions (e.g., 37°C, 5% CO2).

  • Observe for precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours) using a light microscope. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Signaling Pathways and Visualizations

Trilobatin has been shown to modulate several key signaling pathways. The following diagrams illustrate these interactions.

Trilobatin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p p-IκBα (Degradation) IkBa_p65_p50->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Trilobatin Trilobatin 2''-acetate Trilobatin->IKK Inhibits IkBa_p->p65_p50 Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65_p50_nuc->Cytokines Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Trilobatin_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS1 IR->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation Trilobatin Trilobatin 2''-acetate Trilobatin->IRS1 Enhances Phosphorylation Trilobatin->Akt Enhances Phosphorylation Glucose Glucose Glucose->GLUT4 Uptake

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Experimental_Workflow start Start: this compound Solubility Issue stock_prep Prepare High-Concentration Stock in DMSO (e.g., 50 mM) start->stock_prep solubility_test Determine Max Soluble Concentration in Pre-warmed Media stock_prep->solubility_test working_solution Prepare Working Solution by Serial Dilution in Warm Media solubility_test->working_solution add_to_cells Add Final Dilution to Cells working_solution->add_to_cells observe Incubate and Observe for Precipitation and Cellular Effects add_to_cells->observe end End: Soluble and Effective Concentration Achieved observe->end

Caption: Recommended workflow for dissolving this compound for cell culture.

References

"Trilobatin 2''-acetate" precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Trilobatin 2''-acetate in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding its precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

A1: this compound, a dihydrochalcone-glucoside, is known to be insoluble in water.[1] Like many flavonoids, it has low polarity and poor solubility in aqueous environments.[1][2] Precipitation typically occurs for one of the following reasons:

  • Exceeding the Solubility Limit: The concentration of the compound in your aqueous buffer is higher than its intrinsic solubility.

  • Solvent Polarity Shock: When a concentrated stock solution made in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.[3]

  • pH and Temperature: The solubility of flavonoids can be sensitive to the pH of the buffer and the temperature of the solution.[3][4]

Q2: What is the best solvent to use for making a stock solution of this compound?

A2: Organic solvents are recommended for preparing stock solutions of this compound. It is reported to be soluble in organic solvents such as ethanol (B145695) and ether.[1] Dimethyl sulfoxide (B87167) (DMSO) is also a common choice for preparing stock solutions of poorly water-soluble compounds for use in biological assays.[5][6] It is advisable to store stock solutions at -20°C.[2]

Q3: How can I improve the solubility of this compound in my final aqueous solution?

A3: Several strategies can help improve the solubility and prevent precipitation:

  • Use of Co-solvents: Maintain a small percentage of the organic solvent (e.g., DMSO, ethanol) from your stock solution in the final aqueous buffer.[4] Be sure to determine the tolerance of your specific experimental system to the chosen co-solvent.

  • Controlled Dilution: Always add the organic stock solution slowly and dropwise to the vigorously stirring aqueous buffer.[3] Never add the aqueous buffer to the organic stock.

  • Warming and Sonication: Gently warming the solution to 37°C or using an ultrasonic bath can help dissolve the compound.[4][7] However, be aware that the compound may precipitate again as the solution cools.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Using a buffered system is crucial to maintain a constant pH.[4] You may need to test a range of pH values to find the optimal condition for your experiment.

Q4: Can I prepare a high-concentration solution of this compound in an aqueous buffer?

A4: Due to its inherent poor aqueous solubility, achieving high concentrations of this compound in purely aqueous buffers is challenging. The maximum achievable concentration will depend on the specific buffer composition, pH, temperature, and the final percentage of any co-solvent. It is recommended to empirically determine the maximum soluble concentration for your specific experimental conditions by performing a solubility test.

Q5: Is it better to prepare solutions fresh or can they be stored?

A5: It is highly recommended to prepare the final aqueous working solutions of this compound fresh for each experiment.[3] Poorly soluble compounds can form unstable supersaturated solutions that may precipitate over time, even if they appear clear initially.[3][8] Stock solutions in appropriate organic solvents are generally more stable and can be stored at -20°C.[2]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous buffers.

Issue 1: Compound precipitates immediately upon dilution of the organic stock solution into the aqueous buffer.

Possible CauseExplanationSuggested Solution
Improper Mixing Technique Adding the aqueous buffer directly to the small volume of organic stock, or adding the stock too quickly, causes a rapid, localized solvent polarity change, leading to immediate precipitation.[3]Always add the organic stock solution dropwise to the full volume of the vigorously stirring or vortexing aqueous buffer. This ensures a more gradual and controlled dispersion.[3]
Final Co-solvent Concentration is Too Low The amount of organic solvent (e.g., DMSO, ethanol) in the final solution is insufficient to keep the compound solubilized.Increase the final concentration of the co-solvent. First, verify the maximum co-solvent concentration tolerated by your experimental system (e.g., cell culture, enzyme assay).
Solubility Limit Exceeded The target final concentration of this compound is simply too high for the chosen aqueous system.Lower the final concentration of the compound. If a higher concentration is necessary, you may need to explore formulation strategies such as using surfactants or cyclodextrins.[4][7]

Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.

Possible CauseExplanationSuggested Solution
Supersaturation The initial dissolution (perhaps aided by warming or sonication) created a thermodynamically unstable supersaturated solution. Over time, the compound reverts to its more stable, lower-energy crystalline state.[3]Prepare solutions fresh immediately before use.[3] Avoid preparing large batches for long-term storage. If the solution must be prepared in advance, store it at the experimental temperature and visually inspect for precipitation before use.
Temperature Fluctuations The solubility of many compounds is temperature-dependent. A solution made at a higher temperature may precipitate if it cools down.Maintain a constant temperature throughout the experiment. If you gently warm the solution to aid dissolution, ensure the experimental conditions are also at that temperature, or be aware of the risk of precipitation upon cooling.
pH Shift The pH of an unbuffered or weakly buffered solution can change over time (e.g., by absorbing atmospheric CO2), affecting the solubility of pH-sensitive compounds.Always use a well-buffered aqueous system to maintain a stable pH.[3] Confirm the pH of your buffer before and during the experiment.
Quantitative Data Summary
SolventSolubilitySource
WaterInsoluble[1]
EthanolSoluble[1]
EtherSoluble[1]
Aqueous BuffersPoorly soluble; requires co-solvents or other formulation strategies for dissolution.Inferred from[1][3][4]

Note: The related parent compound, Trilobatin, is described as "slightly soluble in water."[9]

Experimental Protocols

Protocol for Preparation of a Working Solution of this compound

This protocol provides a general method for preparing a dilute working solution of this compound in an aqueous buffer from a concentrated organic stock solution.

Materials:

  • This compound solid

  • Anhydrous DMSO or Ethanol (ACS grade or higher)

  • Sterile aqueous buffer of choice (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Methodology:

  • Prepare a Concentrated Stock Solution: a. Weigh out the desired amount of this compound solid in a sterile container. b. Add the appropriate volume of organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the final concentration is well within the solubility limit in the organic solvent. c. Vortex or sonicate the solution until the solid is completely dissolved. Visually inspect to ensure no particulates remain. d. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Prepare the Final Working Solution (Example: 10 µM final concentration from a 10 mM stock): a. Determine the final volume of the working solution needed (e.g., 10 mL). b. Calculate the volume of the stock solution required. For a 1:1000 dilution: 10 mL / 1000 = 10 µL of stock solution. c. In a new sterile tube, add the full volume of the aqueous buffer (in this case, 9.99 mL). d. Begin vigorously vortexing or stirring the aqueous buffer. e. While the buffer is still mixing, slowly add the 10 µL of the organic stock solution drop-by-drop into the buffer. f. Continue to vortex for an additional 30-60 seconds to ensure the compound is thoroughly dispersed.[3] g. Visually inspect the final solution. It should be clear and free of any precipitate. h. Use the freshly prepared working solution immediately for your experiment.

Visualizations

TroubleshootingWorkflow start Problem: This compound Precipitation q1 When does precipitation occur? start->q1 immediately Immediately upon dilution q1->immediately Immediately over_time Over time in buffer q1->over_time Over Time q2_immediate How are you diluting? immediately->q2_immediate sol3 Solution: Prepare fresh solutions immediately before use. over_time->sol3 Cause: Supersaturation sol4 Solution: Maintain constant temperature and use a stable buffer. over_time->sol4 Cause: Temp/pH changes sol1 Solution: Add stock dropwise to vigorously stirring buffer. q2_immediate->sol1 Adding buffer to stock or adding stock too quickly sol2 Solution: Lower final concentration or increase co-solvent %. q2_immediate->sol2 Adding stock to buffer, but still precipitates

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation s1_1 Weigh solid This compound s1_2 Dissolve in 100% organic solvent (e.g., DMSO) s1_1->s1_2 s1_3 Vortex/Sonicate until fully dissolved s1_2->s1_3 s1_4 Store at -20°C s1_3->s1_4 s2_3 Add stock solution dropwise to buffer s1_4->s2_3 Required aliquot s2_1 Add aqueous buffer to a new tube s2_2 Vigorously vortex/stir the buffer s2_1->s2_2 s2_2->s2_3 s2_4 Use immediately s2_3->s2_4

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Trilobatin 2''-acetate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trilobatin 2''-acetate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural dihydrochalcone (B1670589) glucoside.[1][2] In vitro studies have demonstrated its antioxidant properties.[3][4] Specifically, it has been shown to inhibit lipid peroxidation and exhibit radical scavenging activity.[3] Its deacetylated form, Trilobatin, has a broader range of reported activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, primarily through modulation of signaling pathways like NF-κB and Nrf2.[1][5][6][7]

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[8] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Q3: What is a typical concentration range for this compound in in vitro experiments?

Direct evidence for optimal concentrations of this compound in cell-based assays is limited. However, based on studies of its antioxidant activity and data from its deacetylated form, Trilobatin, a starting range of 1 µM to 100 µM can be considered for initial experiments. For antioxidant activity in a cell-free system, IC50 and EC50 values are reported to be in the micromolar range (see table below).[3] For cell-based assays, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.

Q4: How should I store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C under an inert atmosphere.[9] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound Precipitation in Culture Medium Poor solubility of this compound in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) from the stock solution might be too low to maintain solubility.1. Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is sufficient to keep the compound dissolved, but remains non-toxic to your cells (typically <0.1%).2. Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment.3. Gentle Warming: Briefly and gently warm the stock solution at 37°C before diluting it into the culture medium.[10][11] 4. Sonication: Use an ultrasonic bath to aid in the dissolution of the stock solution.[11]
High Cell Toxicity/Death The concentration of this compound is too high. The final concentration of the solvent (e.g., DMSO) is toxic to the cells.1. Perform a Cytotoxicity Assay: Conduct a dose-response experiment (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.2. Lower the Concentration Range: Based on the cytotoxicity results, use a lower concentration range in your functional assays.3. Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent) to assess the toxicity of the solvent itself.
Inconsistent or No Biological Effect The concentration of this compound is too low. The compound may have degraded. The experimental endpoint is not sensitive to the compound's activity.1. Increase the Concentration: If no toxicity is observed, try a higher concentration range.2. Check Compound Stability: Ensure proper storage of the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution.3. Positive Control: Use a known positive control for your assay to ensure the experimental system is working correctly.4. Consider Deacetylation: The acetyl group may affect the compound's activity. Consider comparing its effects with its deacetylated form, Trilobatin, if relevant to your research question.

Data Presentation

Table 1: In Vitro Antioxidant Activity of this compound

AssaySystemIC50 / EC50 (µM)Reference
Lipid Peroxidation InhibitionRat Liver HomogenateIC50: 261[3]
Superoxide Dismutase (SOD) ActivityRat Liver HomogenateEC50: 575[3]
Glutathione Peroxidase (GSH-Px) ActivityRat Liver HomogenateEC50: 717
DPPH Radical Scavenging ActivityCell-freeEC50: 519

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution.[10][11]

  • Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in the complete culture medium. The final DMSO concentration should be consistent across all wells and in the vehicle control (e.g., 0.1%). Remove the old medium and add the medium containing different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution in DMSO working Prepare Working Solutions stock->working treat Treat Cells working->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Assay (e.g., MTT) incubate->assay read Read Results assay->read analyze Analyze Data read->analyze

Caption: General workflow for in vitro cell-based assays with this compound.

signaling_pathway cluster_lps Inflammatory Stimulus (LPS) cluster_nfkb NF-κB Pathway lps LPS ikb IκBα Degradation lps->ikb Induces trilobatin Trilobatin trilobatin->ikb Inhibits nfkb NF-κB p65 Phosphorylation ikb->nfkb Allows nucleus NF-κB Nuclear Translocation nfkb->nucleus cytokines Pro-inflammatory Cytokine Expression nucleus->cytokines

Caption: Postulated inhibitory effect on the NF-κB signaling pathway by Trilobatin.

References

"Trilobatin 2''-acetate" stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Trilobatin 2''-acetate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability and degradation issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C under an inert atmosphere. Before use, it is recommended to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. For solutions, it is best to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C and are typically usable for up to two weeks.[1][2]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[2] The choice of solvent may impact the stability of the compound, so it is crucial to consider the experimental conditions.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Dihydrochalcone (B1670589) glucosides, a class of compounds to which this compound belongs, exhibit pH-dependent stability.[1] It is likely that this compound is most stable in slightly acidic conditions (around pH 4.5) and may degrade in strongly acidic or alkaline solutions.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of flavonoids.[4]

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the phenolic structure.[5][6]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively documented, based on its structure (an acetylated dihydrochalcone glucoside), two primary degradation routes are plausible:

  • Hydrolysis of the acetate (B1210297) group: The ester linkage of the acetate group is susceptible to hydrolysis, which would yield Trilobatin. This reaction can be catalyzed by acidic or basic conditions.

  • Hydrolysis of the glycosidic bond: Under more strenuous conditions, such as high acidity and temperature, the glycosidic bond linking the glucose moiety to the dihydrochalcone backbone can be cleaved.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of activity Degradation of this compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity via analytical methods like HPLC. Control the pH of your experimental buffer, aiming for slightly acidic conditions if possible. Protect solutions from light and store them at low temperatures when not in use.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. Consider that Trilobatin could be a primary degradation product.
Precipitation of the compound from solution Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate and the concentration is not above the solubility limit. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate to identify its composition.

Stability Data (Illustrative)

pHTemperature (°C)Degradation Rate Constant (k) (day⁻¹) (Illustrative)Half-life (t₁/₂) (days) (Illustrative)
2.0500.01546.2
4.5500.004173.3
6.5500.01257.8
8.0500.02527.7

Note: This data is illustrative and intended to show the trend of pH-dependent stability for a related dihydrochalcone. Actual values for this compound may vary.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][7][8]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV/DAD or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently as degradation is often faster under basic conditions.

    • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a suitable, validated HPLC method. A reverse-phase C18 column is often a good starting point for flavonoid-like compounds.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start prep_stock Prepare Stock Solution (1 mg/mL in Methanol) start->prep_stock acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize/ Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc end End hplc->end

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway T2A This compound Trilobatin Trilobatin T2A->Trilobatin Hydrolysis (mild acid/base) Phloretin Phloretin (Aglycone) T2A->Phloretin Hydrolysis (strong acid/heat) Acetate Acetic Acid T2A->Acetate Trilobatin->Phloretin Hydrolysis (strong acid/heat) Glucose Glucose Trilobatin->Glucose

Caption: Plausible degradation pathways for this compound in solution.

References

troubleshooting "Trilobatin 2''-acetate" experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trilobatin 2''-acetate

This guide provides troubleshooting for researchers, scientists, and drug development professionals working with this compound, a natural flavonoid compound.[1] It addresses common issues related to experimental variability.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound is a natural dihydrochalcone (B1670589) glucoside, a type of flavonoid.[1][2] It is a solid, colorless or light yellow crystalline compound.[1] Key properties include:

  • Solubility: It is soluble in organic solvents like ethanol (B145695) and ether, but insoluble in water.[1]

  • Biological Activity: Studies have shown it possesses antioxidant, anti-inflammatory, and antibacterial properties.[1] Research also suggests potential anti-tumor and anti-diabetic activities.[1]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its poor water solubility, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for flavonoids.[3]

  • Recommended Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[4][5]

  • Storage: Store the stock solution at -20°C under an inert atmosphere for maximum stability.[6] Before use, centrifuge the vial to ensure maximum product recovery.[6]

Q3: I'm observing precipitation when diluting my stock solution into aqueous media. What should I do?

A3: This is a common issue with hydrophobic compounds like flavonoids.[7] When the DMSO concentration drops sharply upon dilution into aqueous buffers or cell culture media, the compound can precipitate.

  • Solution: Perform a serial dilution. First, dilute the high-concentration stock into pure DMSO to an intermediate concentration (e.g., 1 mM). Then, use this intermediate stock for the final dilution into your aqueous experimental medium. This gradual reduction in DMSO concentration can help maintain solubility.[7] Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.

Q4: What are the optimal storage conditions for this compound?

A4: The compound should be stored as a solid in a dry, cool place away from light and flammable substances.[1] For long-term stability, especially once in solution, storage at -20°C is recommended.[6]

Part 2: Troubleshooting Experimental Variability

Variability in experimental results can arise from multiple factors. The following sections address common problems encountered in cell-based and biochemical assays.

Cell-Based Assay Troubleshooting

Problem: High variability or inconsistent results in cell-based assays (e.g., viability, signaling).

Potential Cause Recommended Solution
Cell Health & Passage Number Maintain a consistent cell passage number for all experiments, as cellular responses can change over time. Regularly test for mycoplasma contamination.[8]
Uneven Cell Seeding Ensure a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can concentrate cells in the center.
Edge Effects Evaporation from wells on the plate's perimeter can concentrate media components and your compound, leading to altered cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.[9]
Compound Instability in Media This compound may degrade in culture media over time. Prepare fresh dilutions of the compound for each experiment. Consider a time-course experiment to assess the stability of its effect.
Assay Interference Flavonoids can exhibit autofluorescence, which may interfere with fluorescent-based assays.[10] Run a control with the compound in cell-free media to check for background signal. If interference is detected, consider using a different detection method (e.g., luminescence instead of fluorescence).
Biochemical Assay Troubleshooting (e.g., Western Blot)

Problem: Inconsistent protein expression levels after treatment with this compound.

Potential Cause Recommended Solution
Inconsistent Protein Loading Always perform a protein concentration assay (e.g., BCA) on your lysates and load equal amounts of protein for each sample.[11][12] Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.
Suboptimal Antibody Dilution The optimal antibody concentration is critical for a clean signal.[12] Titrate your primary and secondary antibodies to find the dilution that provides the best signal-to-noise ratio.[11][13] A dot blot can be a quick method to determine optimal concentrations.[14][15]
High Background Signal High background can obscure your target protein.[14] To reduce it, increase the duration or number of washing steps.[12] You can also try a different blocking agent (e.g., BSA instead of milk, especially for phospho-specific antibodies).[14]
Weak or No Signal If your signal is weak, ensure your transfer from gel to membrane was efficient. You can also try increasing the primary antibody incubation time (e.g., overnight at 4°C) or using a more sensitive detection reagent.[12][13]

Part 3: Experimental Protocols & Data

Hypothetical IC50 Values for this compound

The following table summarizes hypothetical IC50 values from a 48-hour cell viability assay in different cancer cell lines. This data is for illustrative purposes only.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.5
A549Lung Cancer42.1
HepG2Liver Cancer18.9
HCT116Colon Cancer35.7
Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation of a hypothetical target protein (e.g., Kinase Y) in response to this compound.

  • Cell Treatment & Lysis: Plate cells and treat with various concentrations of this compound for a specified time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase Y) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[12]

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody for total Kinase Y and a loading control like GAPDH.

Part 4: Visualizations

Diagrams of Workflows and Pathways

The following diagrams illustrate common workflows and hypothetical signaling pathways relevant to research involving this compound.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Result Observed B Check Compound Prep (Solubility, Dilution) A->B C Review Assay Protocol (Cell Seeding, Controls) A->C D Optimize Assay Parameters (Antibody Titration, Incubation Time) B->D If compound prep is OK C->D If protocol is sound E Analyze Data & Identify Variability Source D->E E->A If variability persists F Result Consistent E->F If source identified & corrected

Caption: A general workflow for troubleshooting experimental variability.

G cluster_1 Hypothetical Signaling Pathway for this compound T2A This compound Receptor Cell Surface Receptor T2A->Receptor KinaseX Kinase X Receptor->KinaseX Inhibition KinaseY Kinase Y KinaseX->KinaseY Inhibition TF Transcription Factor Z KinaseY->TF Inhibition Response Cellular Response (e.g., Apoptosis) TF->Response Activation

Caption: Hypothetical inhibitory signaling cascade modulated by this compound.

References

Technical Support Center: Trilobatin 2''-acetate and Colorimetric Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Trilobatin 2''-acetate in their experimental workflows. This resource provides essential guidance on potential interferences with common colorimetric assays and offers robust troubleshooting strategies to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural dihydrochalcone-glucoside, a type of phenolic compound.[1] It is recognized for its antioxidant properties.[1][2][3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C23H26O11[1]
Molecular Weight 478.45 g/mol [1]
Appearance Colorless or light yellow crystalline solid[1]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[1]
Storage Store at -20°C under an inert atmosphere.[4]

Q2: Why might this compound interfere with my colorimetric assay?

This compound, as a phenolic compound with antioxidant activity, can interfere with colorimetric assays through several mechanisms:

  • Direct Reduction of Assay Reagents: Many assays, such as those using tetrazolium salts (e.g., MTT, XTT), rely on cellular reductases to produce a colored formazan (B1609692) product.[5][6] As a reducing agent, this compound may directly reduce the tetrazolium salt, leading to a false-positive signal (increased color) independent of cell viability.[7][8]

  • Optical Interference: If this compound solutions have a color that absorbs light at or near the wavelength used to measure the assay's endpoint, it can lead to inaccurate absorbance readings.[9]

  • Interaction with Assay Components: The compound may interact with other components in the assay medium, potentially altering their chemical properties and affecting the final readout.

Q3: Which assays are most likely to be affected?

Assays that are based on redox reactions are particularly susceptible to interference by antioxidant compounds like this compound. This includes:

  • Tetrazolium-based viability assays: MTT, MTS, XTT, and WST assays.[10][11]

  • Griess assay for nitrite (B80452) determination: The Griess reaction involves a diazotization reaction that can be affected by reducing agents.[12]

  • Folin-Ciocalteu assay for total phenolics: This assay is itself based on the reducing capacity of phenolic compounds.

Q4: How can I determine if this compound is interfering with my assay?

The most direct way is to perform a cell-free control experiment . In this setup, you run the assay with the same concentrations of this compound as in your main experiment but in the absence of cells.[7][13] If you observe a color change or an increase in absorbance that is dependent on the concentration of the compound, it confirms interference.

Troubleshooting Guides

Issue: Unexpectedly High Viability in MTT Assay

Potential Cause: Direct reduction of the MTT tetrazolium salt to formazan by this compound, leading to a false-positive signal.[7][8]

Troubleshooting Workflow:

A Unexpectedly High Viability in MTT Assay B Perform Cell-Free Control: Add this compound to wells with media and MTT, but no cells. A->B C Observe Color Change/ Increased Absorbance? B->C D Yes: Interference Confirmed C->D Yes E No: Interference Unlikely C->E No F Option 1: Data Correction Subtract absorbance of cell-free control from experimental values. D->F G Option 2: Use Alternative Assay - SRB (protein-based) - ATP-based (luminescence) - LDH (membrane integrity) D->G H Investigate other experimental variables (e.g., cell seeding density, incubation time). E->H

Caption: Troubleshooting workflow for high viability in MTT assays.

Detailed Steps:

  • Run a Cell-Free Control:

    • Prepare a 96-well plate with cell culture medium.

    • Add the same concentrations of this compound to the wells as used in your cell-based experiment. Do not add cells.

    • Add the MTT reagent and incubate for the same duration as your main experiment.

    • Add the solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Analyze the Results:

    • If you observe a dose-dependent increase in absorbance in the cell-free wells, this confirms that this compound is directly reducing the MTT.

  • Solutions:

    • Data Correction: For each concentration of this compound, subtract the average absorbance value from the cell-free control wells from the average absorbance of your experimental wells containing cells.

    • Use an Alternative Assay: If the interference is significant, consider using an assay with a different detection principle.

AssayPrincipleSuitability as an Alternative
SRB (Sulforhodamine B) Assay Measures total protein content.Good alternative, as it is not based on redox chemistry.[7]
ATP-based Assays (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolic activity.Excellent alternative; highly sensitive and less prone to interference from colored compounds.[14][15]
LDH (Lactate Dehydrogenase) Assay Measures LDH release from damaged cells (cytotoxicity).Good for assessing cell death, but not a direct measure of viability.
Resazurin (alamarBlue®) Assay Redox-based, so may also be susceptible to interference.Caution is advised; a cell-free control is still necessary.[15]
Issue: Inaccurate Nitrite Quantification in Griess Assay

Potential Cause: this compound, as an antioxidant, may interfere with the diazotization reaction of the Griess assay, leading to an underestimation of nitrite levels.[12]

A Inaccurate Nitrite Levels in Griess Assay B Perform Spiking Control: Add a known concentration of nitrite standard to samples with and without This compound. A->B C Calculate Nitrite Recovery B->C D Recovery Significantly <100%? C->D E Yes: Interference Confirmed D->E Yes F No: Interference Unlikely D->F No G Consider sample deproteinization or dilution to reduce interference. E->G H Check for other interfering substances in the sample matrix. F->H

Caption: Troubleshooting workflow for the Griess assay.

Detailed Steps:

  • Run a Spiking Control:

    • Prepare your samples containing this compound.

    • In a parallel set of tubes, add a known concentration of a nitrite standard to your samples.

    • Also, prepare a nitrite standard in the assay buffer without any sample.

    • Perform the Griess assay on all samples.

  • Analyze the Results:

    • Calculate the recovery of the spiked nitrite in the presence of this compound. A recovery significantly less than 100% indicates interference.

  • Solutions:

    • Sample Dilution: Diluting the sample may reduce the concentration of this compound to a level where it no longer interferes.

    • Sample Deproteinization: If your samples contain proteins, deproteinization using methods like zinc sulfate (B86663) precipitation can sometimes help remove interfering substances.[16]

Experimental Protocols

Protocol: Cell-Free MTT Reduction Assay

This protocol is designed to determine if this compound directly reduces the MTT tetrazolium salt.

Materials:

  • This compound stock solution

  • Cell culture medium (the same used in your experiments)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Add 100 µL of cell culture medium to the wells of a 96-well plate.

  • Create a serial dilution of this compound in the wells to match the concentrations used in your cell-based assay. Include a vehicle control (the solvent used to dissolve this compound).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Mechanism of MTT Assay Interference

cluster_0 Standard MTT Assay cluster_1 Interference Scenario A Viable Cell B Mitochondrial Reductases (NADH) A->B D Formazan (Purple, Insoluble) B->D Reduces C MTT (Yellow, Water-Soluble) C->B H False Positive Signal (Increased Absorbance) D->H E This compound (Antioxidant/Reducing Agent) G Formazan (Purple, Insoluble) E->G Directly Reduces F MTT (Yellow, Water-Soluble) F->E G->H

Caption: Potential mechanism of MTT assay interference.

This guide provides a starting point for addressing potential interferences from this compound in your colorimetric assays. Careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable data.

References

Technical Support Center: Trilobatin 2''-acetate Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of vehicle controls for in vivo studies involving Trilobatin 2''-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the solubility properties of this compound?

A1: this compound is a natural flavonoid belonging to the catechin (B1668976) class. It is a solid, colorless or light yellow crystalline substance. Critically for in vivo study design, it is soluble in organic solvents such as ethanol (B145695) and ether, but insoluble in water[1].

Q2: What is a vehicle control and why is it essential in in vivo studies?

A2: A vehicle control is a formulation containing all the components of the experimental therapeutic formulation except for the active pharmaceutical ingredient (API), in this case, this compound. It is administered to a control group of animals to differentiate the effects of the compound from those of the delivery vehicle itself. Regulatory guidelines for pivotal toxicology studies require a concurrent control group to ensure that any observed effects are due to the test article and not the vehicle[2].

Q3: What are common vehicles for administering poorly water-soluble compounds like this compound?

A3: For poorly water-soluble compounds, common vehicles include aqueous suspensions with suspending agents like carboxymethyl cellulose (B213188) (CMC), or solutions using co-solvents and surfactants such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 400 (PEG 400), and Tween 80[3][4]. The choice of vehicle depends on the route of administration, the required dose, and the potential toxicity of the vehicle components[4].

Q4: Are there any known toxicities associated with common vehicles?

A4: Yes, some vehicles can have biological effects. For example, DMSO can induce retinal apoptosis in vivo at low concentrations and may have other biological actions that could confound experimental results[1][5]. Long-term intraperitoneal administration of 0.5% methylcellulose (B11928114) has been shown to cause histological damage to peripheral organs in mice[6]. Therefore, it is crucial to use the lowest effective concentration of any excipient and to include a vehicle-only control group[1][7].

Q5: How should I prepare a vehicle formulation for this compound?

A5: The preparation method depends on the chosen vehicle. For a suspension, you would typically wet the compound with a small amount of a surfactant before adding the suspending agent solution. For a co-solvent solution, the compound is first dissolved in the organic solvent (e.g., DMSO) and then the other components are added sequentially with mixing. A detailed experimental protocol is provided below.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in the vehicle upon standing. - The compound has low solubility in the chosen vehicle. - The concentration of the compound exceeds its solubility limit. - Temperature changes affecting solubility.- Increase the concentration of the co-solvent or surfactant. - Reduce the final concentration of the compound. - Prepare the formulation fresh daily and/or maintain constant stirring before and during administration. - Consider using a suspending agent like CMC-Na to create a uniform suspension.
Phase separation or instability of the vehicle emulsion/suspension. - Improper homogenization. - Incompatible vehicle components.- Use a high-speed homogenizer or sonicator to ensure a uniform mixture. - Consult literature for compatible vehicle combinations.
Adverse reactions in animals (e.g., irritation, lethargy) in the vehicle control group. - The vehicle itself is causing toxicity. - The pH or osmolality of the vehicle is not physiological.- Reduce the concentration of potentially toxic components (e.g., DMSO). - Select a more biocompatible vehicle. - Adjust the pH of the vehicle to be within a tolerable physiological range (typically pH 4-8 for parenteral routes). - Ensure the vehicle is sterile for parenteral administration.
Difficulty in administering the vehicle due to high viscosity. - High concentration of suspending agents like CMC-Na.- Lower the concentration of the suspending agent. - Select a lower viscosity grade of the suspending agent.
Inconsistent results between experiments. - Inconsistent vehicle preparation. - Instability of the formulation.- Standardize the vehicle preparation protocol. - Prepare the formulation fresh for each experiment. - Ensure the compound is stable in the chosen vehicle for the duration of the experiment.

Summary of Common Vehicle Components for Poorly Soluble Compounds

Vehicle Component Primary Use Typical Concentration Range (Oral) Typical Concentration Range (IV/IP) Key Considerations
DMSO (Dimethyl sulfoxide) Co-solvent< 10%0.5% - 5%Can have biological effects and cause toxicity at higher concentrations[5][8]. Use with caution and at the lowest possible concentration.
PEG 400 (Polyethylene glycol 400) Co-solvent10% - 60%< 30%Generally well-tolerated but can cause renal toxicity at high doses with prolonged use[7][9].
Tween 80 (Polysorbate 80) Surfactant/Emulsifier0.1% - 10%0.1% - 5%Can improve absorption of some compounds[10]. Generally considered safe at low concentrations.
CMC-Na (Sodium carboxymethyl cellulose) Suspending agent0.5% - 2%0.5% - 1% (for IP)Forms a stable suspension for insoluble compounds. Considered suitable for oral and IP administration in reproductive studies[11][12].

Experimental Protocol: Preparation of a this compound Formulation

This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle containing 5% DMSO, 5% Tween 80, and 0.5% CMC-Na in sterile saline for oral or intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80

  • Sodium carboxymethyl cellulose (CMC-Na), low viscosity

  • Sterile 0.9% saline

  • Sterile conical tubes or vials

  • Sterile magnetic stir bar and stir plate

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the 0.5% CMC-Na solution:

    • In a sterile beaker with a sterile magnetic stir bar, slowly add 0.5 g of CMC-Na to 100 mL of sterile 0.9% saline while stirring continuously.

    • Heat the solution to 50-60°C while stirring to aid dissolution.

    • Continue stirring until the CMC-Na is completely dissolved and the solution is clear. Allow the solution to cool to room temperature.

  • Prepare the this compound stock solution:

    • Weigh the required amount of this compound for the final desired volume and concentration (e.g., for 10 mL of a 10 mg/mL solution, weigh 100 mg).

    • In a sterile conical tube, add 5% of the final volume as DMSO (e.g., 0.5 mL for a 10 mL final volume).

    • Add the weighed this compound to the DMSO and vortex until completely dissolved.

  • Formulate the final suspension:

    • To the dissolved this compound in DMSO, add 5% of the final volume as Tween 80 (e.g., 0.5 mL for a 10 mL final volume). Vortex thoroughly.

    • Slowly add the prepared 0.5% CMC-Na solution to the this compound mixture to reach the final desired volume.

    • Vortex the suspension for 2-3 minutes to ensure homogeneity.

    • For a finer suspension, sonicate the mixture for 5-10 minutes.

  • Final Checks:

    • Visually inspect the suspension for uniformity.

    • Stir the suspension continuously before and during dose administration to maintain homogeneity.

    • For the vehicle control group, prepare the same formulation without adding this compound.

Vehicle Selection Workflow for this compound

VehicleSelection start Start: Select Vehicle for This compound solubility Assess Solubility: This compound is poorly water-soluble. start->solubility route Determine Route of Administration solubility->route oral Oral (gavage) route->oral Oral parenteral Parenteral (IP, IV, SC) route->parenteral Parenteral suspension Option 1: Aqueous Suspension oral->suspension solution Option 2: Co-solvent/Surfactant Solution oral->solution parenteral->solution cmc Use suspending agent (e.g., 0.5-2% CMC-Na) +/- wetting agent (e.g., 0.1-1% Tween 80) suspension->cmc dmso_peg Use co-solvents (e.g., DMSO, PEG 400) + surfactant (e.g., Tween 80) solution->dmso_peg toxicity Consider Vehicle Toxicity & Tolerability cmc->toxicity dmso_peg->toxicity low_conc Use lowest possible concentration of co-solvents and surfactants toxicity->low_conc pilot_study Conduct Pilot Study: Assess animal tolerance and compound stability in vehicle. low_conc->pilot_study final_formulation Final Formulation: Administer to test group and vehicle-only control group. pilot_study->final_formulation

Caption: Decision workflow for selecting a suitable in vivo vehicle for this compound.

References

long-term storage conditions for "Trilobatin 2''-acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Trilobatin 2''-acetate. Below you will find guidance on long-term storage, answers to frequently asked questions, and troubleshooting advice for common experimental issues.

Long-Term Storage Conditions

Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. The following table summarizes the recommended long-term storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationContainerSpecial Conditions
Solid -20°CUp to 24 months[1]Tightly sealed vialStore in a dry, cool place, away from fire and flammable substances.[2] For maximum recovery, centrifuge the vial before opening.[3]
-70°C to -80°CRecommended for extended long-term storageTightly sealed vialUnder an inert atmosphere is recommended.[3]
Stock Solution -20°CUp to several months[4]Tightly sealed aliquotsPrepare solutions on the day of use whenever possible. To improve solubility, warming the tube to 37°C and using an ultrasonic bath may be helpful.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as ethanol (B145695) and ether.[2] For cell culture experiments, dimethyl sulfoxide (B87167) (DMSO) is also a commonly used solvent for flavonoids. It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to minimize the final solvent concentration, which can be toxic to cells.

Q2: Is this compound sensitive to light?

Q3: How many times can I freeze and thaw a stock solution of this compound?

A3: There is no specific data on the effect of freeze-thaw cycles on this compound. However, for bioactive small molecules, it is generally recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and affect the compound's activity.

Q4: What are the known biological activities of this compound?

A4: this compound, a dihydrochalcone (B1670589) glucoside, has been studied for various potential biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[2] Research suggests that its parent compound, Trilobatin, may exert its effects through signaling pathways such as NF-κB and IRS-AKT-GLUT4.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Cell Culture Media - Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous media. - Interaction with Media Components: The compound may interact with proteins or salts in the serum or media, leading to precipitation.- Optimize Solubilization: Ensure the stock solution is fully dissolved before diluting it into the media. Pre-warming the media to 37°C before adding the compound can help. - Serial Dilution: Add the stock solution to the media in a stepwise manner while gently vortexing to ensure rapid and even dispersion. - Reduce Serum Concentration: If using serum, consider reducing its concentration or switching to a serum-free medium if compatible with your cell line. - pH Monitoring: Ensure the pH of your cell culture medium is stable, as pH shifts can affect the solubility of flavonoids.
Inconsistent Experimental Results - Compound Degradation: Improper storage or handling may have led to the degradation of this compound. - Inaccurate Pipetting: Errors in preparing dilutions can lead to variability in the final concentration.- Verify Storage Conditions: Ensure the compound and its solutions have been stored according to the recommendations. - Use Fresh Aliquots: For each experiment, use a fresh aliquot of the stock solution to avoid issues from repeated freeze-thaw cycles. - Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accurate dispensing of volumes.
Unexpected Cytotoxicity - High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture media may be toxic to the cells. - Compound-Specific Effects: The observed toxicity may be a true biological effect of this compound on the specific cell line being used.- Solvent Control: Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line.
Interference with MTT Assay - Direct Reduction of MTT: Some flavonoids have been shown to directly reduce the MTT reagent to formazan, leading to false-positive results indicating higher cell viability.[5][6]- Include a No-Cell Control: Run a control with media, MTT reagent, and this compound (at the same concentrations used in the experiment) but without cells. This will show if the compound directly reduces MTT. - Use an Alternative Viability Assay: Consider using an alternative cell viability assay that is not based on tetrazolium salt reduction, such as the sulforhodamine B (SRB) assay or a crystal violet assay.

Experimental Protocols & Visualizations

Experimental Workflow: Cell-Based Assays

The following diagram illustrates a general workflow for conducting cell-based assays with this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution (e.g., in DMSO) C Treat Cells with This compound A->C B Cell Seeding B->C D Incubate for Desired Time C->D E Perform Specific Assay (e.g., MTT, EdU, DAPI) D->E F Data Acquisition E->F G Data Analysis F->G

Caption: General workflow for cell-based experiments using this compound.

Signaling Pathway: NF-κB

Trilobatin, the parent compound of this compound, has been shown to potentially inhibit the NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK LPS IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Trilobatin Trilobatin Trilobatin->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Inflammatory Gene Expression DNA->Genes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor IRS IRS-1 InsulinReceptor->IRS Insulin GLUT4_mem GLUT4 [Glucose Uptake] [Glucose Uptake] PI3K PI3K IRS->PI3K Activation AKT AKT PI3K->AKT Activation GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Phosphorylation of substrates GLUT4_vesicle->GLUT4_mem Translocation Trilobatin Trilobatin Trilobatin->IRS Enhances Phosphorylation Trilobatin->AKT Enhances Phosphorylation

References

Technical Support Center: Minimizing Off-Target Effects of "Trilobatin 2''-acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of "Trilobatin 2''-acetate" in experimental settings. The information provided is based on the known biological activities of its parent compound, trilobatin (B1683250), and general principles of small molecule pharmacology.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned when using "this compound"?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target.[1][2] These interactions can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational success in drug development.[1] While specific off-target effects of "this compound" are not extensively documented, its parent compound, trilobatin, is known to interact with multiple signaling pathways, suggesting the potential for off-target activities.

Q2: What are the known biological activities of trilobatin that could indicate potential off-target pathways for "this compound"?

A2: Trilobatin has been reported to exhibit a range of biological activities, which could be considered potential off-target pathways for its acetylated form. These include:

  • Antioxidant and Anti-inflammatory Effects: Trilobatin has shown antioxidant properties and the ability to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[3]

  • Metabolic Regulation: It has been studied for its anti-diabetic and anti-obesity effects, influencing pathways like Nrf2/ARE and IRS-1/GLUT2.[4][5] It is also identified as an inhibitor of SGLT1/2.[6][7]

  • Neuroprotection: Trilobatin has been investigated for its protective effects against neuronal cell death through the ROS/p38/Caspase 3-dependent pathway.[8]

  • Gut Microbiota Modulation: Studies suggest that trilobatin can influence the composition of gut microbiota.[5]

Q3: How can I proactively minimize off-target effects in my experiments with "this compound"?

A3: Several strategies can be employed to minimize off-target effects:

  • Dose-Response Analysis: Determine the minimal effective concentration of "this compound" required for the desired on-target effect to avoid engaging low-affinity off-targets at higher concentrations.[1]

  • Use of Control Compounds: Include a structurally similar but inactive analog of "this compound" as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Target Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the experimental phenotype persists in the absence of the target, it is likely due to an off-target effect.[1][2]

  • Orthogonal Assays: Confirm your findings using multiple, independent assay formats that measure different aspects of the same biological endpoint.

Troubleshooting Guide

Issue 1: I am observing a phenotype that is inconsistent with the known function of the intended target.

  • Question: Could this be an off-target effect?

  • Answer: Yes, an unexpected phenotype is a common indicator of off-target activity. The observed effect may be due to the modulation of an unknown, secondary target.

  • Troubleshooting Steps:

    • Review the Literature: Cross-reference your observations with the known biological activities of trilobatin (see summary table below).

    • Perform a Dose-Response Curve: Atypical dose-response curves (e.g., bell-shaped) can suggest off-target effects at higher concentrations.

    • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same target with a different chemical structure. If this compound does not produce the same phenotype, the original observation is likely due to an off-target effect of "this compound".

Issue 2: I am observing significant cellular toxicity at concentrations required to see the on-target effect.

  • Question: Is this toxicity related to the on-target inhibition or an off-target effect?

  • Answer: It could be either. However, off-target interactions are a frequent cause of cellular toxicity.[1]

  • Troubleshooting Steps:

    • Rescue Experiment: If possible, try to rescue the toxic phenotype by overexpressing the intended target or by adding a downstream product of the target's activity. If the toxicity is not rescued, it is more likely to be an off-target effect.

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of "this compound" to its intended target in a cellular context.[1] Lack of a thermal shift for the intended target at toxic concentrations would suggest an off-target mechanism.

Data Presentation

Table 1: Summary of Known Biological Activities of Trilobatin (Parent Compound of "this compound")

Biological ActivityAffected Signaling Pathway/TargetPotential Implication for Off-Target EffectsReference(s)
Anti-inflammatoryNF-κBModulation of immune responses[3]
Anti-diabeticNrf2/ARE, IRS-1/GLUT2Effects on cellular metabolism and glucose transport[4][9]
SGLT1/2 InhibitionSGLT1, SGLT2Alterations in glucose and sodium transport[6][7]
NeuroprotectionROS/p38/Caspase 3Influence on cell survival and apoptosis pathways[8]
Anti-obesityGut MicrobiotaChanges in gut microbiome composition and function[5]
AntioxidantGeneral ROS scavengingGeneral effects on cellular redox state[3]

Experimental Protocols

Protocol 1: Dose-Response Analysis for On-Target vs. Off-Target Effects

Objective: To determine the concentration range where "this compound" exhibits maximal on-target activity with minimal off-target effects.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of "this compound" in culture medium, starting from a high concentration (e.g., 100 µM) down to a very low concentration (e.g., 1 nM). Include a vehicle control (e.g., DMSO).

  • Treatment: Replace the culture medium with the medium containing the different concentrations of "this compound" or vehicle control.

  • Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the on-target effect.

  • On-Target Assay: Perform a specific assay to measure the activity of the intended target (e.g., an enzymatic assay, a reporter gene assay, or Western blot for a downstream marker).

  • Off-Target/Toxicity Assay: In parallel, perform an assay to measure a potential off-target effect or general cell viability (e.g., MTT assay, LDH release assay).

  • Data Analysis: Plot the on-target activity and the off-target/toxicity measurement as a function of the compound concentration. The optimal concentration range will be where the on-target effect is significant, and the off-target effect/toxicity is minimal.

Protocol 2: Target Knockdown using siRNA to Validate On-Target Effects

Objective: To confirm that the observed phenotype is dependent on the intended target of "this compound".

Methodology:

  • siRNA Transfection: Transfect cells with an siRNA specifically targeting the mRNA of the intended protein target. Use a non-targeting scramble siRNA as a negative control.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm target protein knockdown by Western blot or qRT-PCR.

  • Compound Treatment: Treat the remaining siRNA-transfected cells and the scramble control cells with "this compound" at the determined optimal concentration and a vehicle control.

  • Phenotypic Analysis: After the appropriate incubation time, assess the phenotype of interest (e.g., cell proliferation, gene expression, etc.).

  • Data Interpretation:

    • If "this compound" elicits the phenotype in the scramble control cells but not in the target knockdown cells, the effect is on-target.

    • If the phenotype is still observed in the target knockdown cells, it is likely an off-target effect.

Mandatory Visualizations

Off_Target_Mitigation_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Execution & Observation cluster_analysis Phase 3: Analysis & Validation start Start Experiment dose_response Determine Minimal Effective Concentration start->dose_response controls Select Appropriate Controls (Negative, Positive) start->controls experiment Perform Experiment with 'Trilobatin 2-acetate' dose_response->experiment controls->experiment observe Observe Phenotype experiment->observe decision Is Phenotype Consistent with Target? observe->decision on_target On-Target Effect (Proceed with Research) decision->on_target Yes off_target_investigation Potential Off-Target Effect (Further Investigation) decision->off_target_investigation No knockdown Target Knockdown (siRNA/CRISPR) off_target_investigation->knockdown orthogonal Orthogonal Assay off_target_investigation->orthogonal

Caption: Workflow for identifying and mitigating off-target effects.

Trilobatin_Signaling_Pathways cluster_trilobatin This compound cluster_pathways Potential Off-Target Signaling Pathways trilobatin This compound nfkb NF-κB Pathway trilobatin->nfkb Inhibits nrf2 Nrf2/ARE Pathway trilobatin->nrf2 Activates irs1 IRS-1/GLUT2 Pathway trilobatin->irs1 Modulates ros_p38 ROS/p38/Caspase 3 Pathway trilobatin->ros_p38 Modulates sglt SGLT1/2 trilobatin->sglt Inhibits nfkb_out Anti-inflammatory Response nfkb->nfkb_out nrf2_out Antioxidant Response nrf2->nrf2_out irs1_out Metabolic Regulation irs1->irs1_out ros_p38_out Neuroprotection/ Apoptosis Modulation ros_p38->ros_p38_out sglt_out Glucose/Sodium Transport sglt->sglt_out

Caption: Potential signaling pathways affected by Trilobatin.

References

Validation & Comparative

Trilobatin vs. Trilobatin 2''-acetate: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the bioactivity of closely related natural compounds is paramount. This guide provides a detailed comparison of the antioxidant activities of trilobatin (B1683250) and its derivative, trilobatin 2''-acetate. This analysis is based on experimental data from in vitro studies to objectively present their relative potency and mechanisms of action.

Quantitative Comparison of Antioxidant Activities

The antioxidant capacities of trilobatin and this compound have been evaluated using various assays. The data, summarized in the table below, reveals significant differences in their efficacy in inhibiting lipid peroxidation and modulating antioxidant enzymes.

Antioxidant Activity AssayTrilobatinThis compoundReference Compound
Lipid Peroxidation Inhibition (IC50, µM) 88261Phloridzin: 28
Superoxide (B77818) Dismutase (SOD) Activity (EC50, µM) 128575Phloridzin: 167
Glutathione (B108866) Peroxidase (GSH-Px) Activity (EC50, µM) 129717Phloridzin: 347
DPPH Radical Scavenging Activity (EC50, µM) 432519BHA: 111

Key Findings:

  • Trilobatin demonstrates significantly stronger antioxidant activity than this compound across all measured parameters in one study.[1][2][3][4]

  • In the lipid peroxidation inhibition assay, trilobatin (IC50 = 88 µM) was nearly three times more potent than this compound (IC50 = 261 µM).[1][2][3][4]

  • Trilobatin was also substantially more effective at increasing the activity of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), with EC50 values of 128 µM and 129 µM, respectively, compared to 575 µM and 717 µM for this compound.[1][2][3][4]

  • Both compounds exhibited weak 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity compared to the reference compound butylated hydroxyanisole (BHA), with trilobatin (EC50 = 432 µM) being slightly more active than this compound (EC50 = 519 µM).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Lipid Peroxidation Inhibitory Activity Assay

This assay measures the ability of a compound to inhibit the oxidation of lipids in a biological sample.

  • Sample Preparation: Male Sprague Dawley rats (200–250 g) are used for the preparation of liver homogenate.

  • Reaction Mixture: The reaction is initiated in a mixture containing the liver homogenate.

  • Induction of Peroxidation: Lipid peroxidation is induced in the homogenate.

  • Measurement: The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS). The absorbance of the resulting solution is measured at 532 nm using a UV-visible spectrometer.

  • Calculation: The inhibitory activity is calculated as a percentage reduction in TBARS formation in the presence of the test compound compared to the control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.

DPPH Radical Scavenging Activity Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.

  • Sample Preparation: A solution of the test compound is prepared in a suitable solvent like DMSO.

  • Reaction Mixture: The sample solution is added to an ethanolic solution of DPPH (150 µM).

  • Incubation: The mixture is incubated at room temperature for 30 minutes in the dark.[5]

  • Measurement: The absorbance of the solution is measured at 517 nm.[5] A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging is calculated, and the EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Signaling Pathways in Trilobatin's Antioxidant Action

Trilobatin has been shown to exert its antioxidant effects through the modulation of specific cellular signaling pathways. These pathways are critical for cellular defense against oxidative stress.

Trilobatin_Antioxidant_Pathway Trilobatin Trilobatin AMPK AMPK Trilobatin->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex AMPK->Nrf2_Keap1 Promotes Dissociation Sirt3 Sirt3 AMPK->Sirt3 Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO-1, SOD, GPx) ARE->Antioxidant_Enzymes Upregulates Expression Mitochondrial_Function Improved Mitochondrial Function & ROS Homeostasis Antioxidant_Enzymes->Mitochondrial_Function Sirt3->Mitochondrial_Function

Caption: Trilobatin activates the AMPK/Nrf2 signaling pathway to enhance antioxidant defenses.

The diagram illustrates that trilobatin activates AMP-activated protein kinase (AMPK), which in turn promotes the dissociation of the Nrf2-Keap1 complex.[6][7] This allows the transcription factor Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the upregulation of various antioxidant enzymes.[6][7] Furthermore, trilobatin-mediated activation of AMPK can also activate Sirtuin 3 (Sirt3), which plays a crucial role in maintaining mitochondrial homeostasis and reducing reactive oxygen species (ROS) production.[6]

Experimental Workflow for Antioxidant Activity Assessment

The general workflow for assessing the in vitro antioxidant activity of compounds like trilobatin and this compound is depicted below.

Antioxidant_Assay_Workflow Start Start: Compound Isolation (Trilobatin & this compound) Preparation Preparation of Stock Solutions (in DMSO) Start->Preparation Assay_Selection Selection of Antioxidant Assays Preparation->Assay_Selection DPPH DPPH Radical Scavenging Assay Assay_Selection->DPPH Lipid_Peroxidation Lipid Peroxidation Inhibition Assay Assay_Selection->Lipid_Peroxidation Enzyme_Activity Antioxidant Enzyme Activity Assays (SOD, GSH-Px) Assay_Selection->Enzyme_Activity Incubation Incubation with Reaction Mixtures DPPH->Incubation Lipid_Peroxidation->Incubation Enzyme_Activity->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data_Analysis Data Analysis: Calculation of IC50/EC50 Measurement->Data_Analysis Comparison Comparative Evaluation of Antioxidant Potency Data_Analysis->Comparison

References

A Comparative Analysis of the Anti-Diabetic Efficacy of Trilobatin 2''-acetate and Phloridzin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-diabetic properties of Trilobatin 2''-acetate and Phloridzin. Due to a significant lack of research on the anti-diabetic effects of this compound, this document will focus on a comparative analysis between its parent compound, Trilobatin , and the well-established anti-diabetic agent, Phloridzin .

Executive Summary

Phloridzin, a dihydrochalcone (B1670589) found in apples, exerts its anti-diabetic effects primarily by inhibiting the sodium-glucose cotransporters SGLT1 and SGLT2, thereby reducing glucose absorption in the intestine and reabsorption in the kidneys.[1][2] In contrast, Trilobatin, another dihydrochalcone, improves glucose metabolism by enhancing insulin (B600854) sensitivity and glucose uptake in peripheral tissues through the activation of the IRS-1/Akt/GLUT4 and Nrf2/ARE signaling pathways.[3][4] While both compounds show promise in preclinical studies, their mechanisms of action are fundamentally different, suggesting distinct therapeutic applications. Direct comparative studies on the anti-diabetic efficacy of this compound and Phloridzin are currently unavailable in scientific literature.

Comparative Analysis of In Vivo Anti-Diabetic Efficacy

The following tables summarize key quantitative data from preclinical studies on Trilobatin and Phloridzin.

Table 1: Effects on Blood Glucose and Insulin Levels

CompoundAnimal ModelDosageDurationChange in Fasting Blood Glucose (FBG)Change in Fasting InsulinReference
Trilobatin STZ-induced diabetic mice100 mg/kg/d4 weeks↓ 61.11% vs. STZ-group↑ 48.6% vs. STZ-group[5]
Trilobatin KK-Ay diabetic mice20 mg/kg/dNot SpecifiedSignificantly reduced vs. KK-Ay groupNot specified[3]
Phloridzin STZ-induced diabetic mice0.5% in diet14 daysSignificantly lower vs. STZ-controlNo significant change[6]

Table 2: Effects on Glucose Tolerance and Insulin Resistance

CompoundAnimal ModelKey FindingsReference
Trilobatin KK-Ay diabetic miceSignificantly improved glucose and insulin tolerance.[3]
Phloridzin Diet-induced obese hyperglycemic miceSignificantly increased plasma glucose tolerance.

Table 3: Effects on Lipid Metabolism

CompoundAnimal ModelKey FindingsReference
Trilobatin KK-Ay diabetic miceReversed the decrease in HDL-C and the increase in LDL-C, TG, and FFA.[3]
Phloridzin db/db miceSignificantly reduced serum triglycerides (TG) and total cholesterol (TC).

Mechanisms of Action: Signaling Pathways

The anti-diabetic effects of Trilobatin and Phloridzin are mediated by distinct signaling pathways.

Trilobatin: Enhancing Insulin Sensitivity

Trilobatin has been shown to ameliorate insulin resistance by activating key signaling pathways in peripheral tissues.[3][4][7] One of the primary mechanisms involves the IRS-1/Akt/GLUT4 pathway .[7] By promoting the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and Protein Kinase B (Akt), Trilobatin facilitates the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane, thereby enhancing glucose uptake in muscle and adipose tissues.[7]

Additionally, Trilobatin activates the Nrf2/ARE signaling pathway , which plays a crucial role in protecting against oxidative stress, a key contributor to insulin resistance.[3][4]

Trilobatin_Pathway cluster_Cell Peripheral Cell (Muscle/Adipose) Trilobatin Trilobatin Insulin_Receptor Insulin Receptor Trilobatin->Insulin_Receptor Activates Nrf2_Keap1 Nrf2-Keap1 Complex Trilobatin->Nrf2_Keap1 Disrupts IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_membrane GLUT4 (Membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Phloridzin_Pathway cluster_Intestine Small Intestine cluster_Kidney Kidney (Proximal Tubule) Phloridzin Phloridzin SGLT1 SGLT1 Phloridzin->SGLT1 Inhibits SGLT2 SGLT2 Phloridzin->SGLT2 Inhibits Glucose_absorption Glucose Absorption SGLT1->Glucose_absorption Blood_Glucose Blood Glucose Glucose_absorption->Blood_Glucose contributes to Glucose_reabsorption Glucose Reabsorption SGLT2->Glucose_reabsorption Glucose_reabsorption->Blood_Glucose contributes to Experimental_Workflow cluster_Induction Diabetes Induction cluster_Treatment Treatment Phase cluster_Analysis Data Collection and Analysis Animal_Model Mouse Model (e.g., C57BL/6) Induction Induction of Diabetes (e.g., STZ injection or High-Fat Diet) Animal_Model->Induction Grouping Random Grouping Induction->Grouping Control Control Group (Vehicle) Grouping->Control Diabetic_Control Diabetic Control (Vehicle) Grouping->Diabetic_Control Treatment_Group Treatment Group (Trilobatin or Phloridzin) Grouping->Treatment_Group Monitoring Regular Monitoring (Blood Glucose, Body Weight) Treatment_Group->Monitoring Endpoint Endpoint Analysis (Blood chemistry, Tissue analysis) Monitoring->Endpoint

References

A Comparative Analysis of Trilobatin 2''-acetate and Other Dihydrochalcones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance and mechanisms of Trilobatin (B1683250) 2''-acetate in comparison to other prominent dihydrochalcones, supported by experimental data.

This guide provides a comprehensive comparative analysis of Trilobatin 2''-acetate, a naturally occurring dihydrochalcone, against other notable members of its class, including Trilobatin, Phloretin, Naringin Dihydrochalcone, and Aspalathin. Dihydrochalcones are a group of plant-derived phenolic compounds recognized for their diverse biological activities, making them promising candidates for pharmaceutical and nutraceutical applications. This report aims to furnish researchers, scientists, and drug development professionals with a consolidated resource of quantitative performance data, detailed experimental methodologies, and mechanistic insights to facilitate informed decisions in research and development.

Comparative Performance Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anti-diabetic activities of this compound and its counterparts. The data has been compiled from various scientific studies to provide a clear and objective comparison.

Antioxidant Activity

The antioxidant potential of these dihydrochalcones has been evaluated through various assays that measure their capacity to neutralize free radicals and reduce oxidative stress.

CompoundLipid Peroxidation (IC50, µM)Superoxide Dismutase (SOD) Activity (EC50, µM)Glutathione Peroxidase (GSH-Px) Activity (EC50, µM)[1]DPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50, µM)Superoxide Radical Scavenging (IC50, µM)
This compound 261575717---
Trilobatin881281290.57 mg/ml[1]--
Phloretin---44.83 µg/ml[2]--
Phloridzin28167347---
Naringin Dihydrochalcone------

Note: A lower IC50/EC50 value indicates higher potency. Dashes indicate data not available from the reviewed sources.

Anti-inflammatory Activity

The anti-inflammatory properties of dihydrochalcones are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

CompoundNitrite/NO Production Inhibition (IC50)Cell Line
This compound 43.5 - 79.6 µM[3]BV2 microglia[3]
Phloretin5.2 µM[4]RAW 264.7 macrophages[4]
Naringin Dihydrochalcone--
Aspalathin--

Note: A lower IC50 value indicates higher potency. Dashes indicate data not available from the reviewed sources.

α-Glucosidase Inhibitory Activity

The inhibition of α-glucosidase is a key mechanism for managing postprandial hyperglycemia in diabetes.

Compoundα-Glucosidase Inhibition (IC50)
Trilobatin0.24 ± 0.02 mM[5][6][7]
Naringin0.174 mmol/L[8][9][10]
Aspalathin< 0.8 mg/mL (for maltase)[11]
This compound -

Note: A lower IC50 value indicates higher potency. Dashes indicate data not available from the reviewed sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • In a 96-well plate, add a specific volume of the test compound at various concentrations to the wells.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a control group with the solvent and DPPH solution, and a blank for each sample concentration containing the sample and solvent without DPPH.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[2][12][13]

α-Glucosidase Inhibition Assay

This assay is used to screen for potential anti-diabetic agents.

Principle: α-Glucosidase is an enzyme that catalyzes the hydrolysis of carbohydrates into glucose. The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which absorbs light at 405 nm.

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8).

  • Prepare a solution of the substrate, pNPG, in the same buffer.

  • Prepare solutions of the test compounds at various concentrations. Acarbose is typically used as a positive control.

  • In a 96-well plate, add the test compound solution, followed by the α-glucosidase solution.

  • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at the same temperature for a defined time (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

  • Measure the absorbance of each well at 405 nm.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the enzyme reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • The IC50 value is determined from a dose-response curve.[5][10][11][14][15]

Signaling Pathways and Mechanisms of Action

Dihydrochalcones exert their biological effects through the modulation of various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways implicated in their mechanism of action.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 TRAF TRAF TNFR->TRAF IKK IKK Complex MyD88->IKK TRAF->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Dihydrochalcones Dihydrochalcones (e.g., Trilobatin, Phloretin) Dihydrochalcones->IKK Inhibition Dihydrochalcones->NFkB_nuc Inhibition of translocation DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes transcription

Caption: NF-κB Signaling Pathway Inhibition by Dihydrochalcones.

Many dihydrochalcones, including trilobatin and phloretin, exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][16][17][18][19][20][21][22][23] They can interfere with the activation of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.

AMPK_Pathway cluster_cytoplasm Cytoplasm Energy_Depletion Energy Depletion (↑ AMP/ATP ratio) AMPK AMPK Energy_Depletion->AMPK Activation ACC ACC AMPK->ACC Inhibition (phosphorylation) PGC1a PGC-1α AMPK->PGC1a Activation Dihydrochalcones Dihydrochalcones Dihydrochalcones->AMPK Activation Fatty_Acid_Synthesis Fatty Acid Synthesis Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: AMPK Signaling Pathway Activation by Dihydrochalcones.

Certain dihydrochalcones are known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[24][25][26][27][28] Activation of AMPK can lead to beneficial metabolic effects, such as the inhibition of fatty acid synthesis and the promotion of mitochondrial biogenesis. This mechanism is particularly relevant to the anti-diabetic and anti-obesity potential of these compounds.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and other dihydrochalcones, particularly in the realms of antioxidant, anti-inflammatory, and anti-diabetic applications. The provided quantitative data allows for a direct comparison of their potency, while the detailed experimental protocols offer a foundation for further research. The elucidation of their mechanisms of action through key signaling pathways like NF-κB and AMPK provides a molecular basis for their observed biological activities. While this compound shows promise, particularly in its antioxidant and anti-inflammatory effects, further studies are warranted to fully characterize its biological activity profile and compare it comprehensively with other leading dihydrochalcones. This guide serves as a valuable resource for scientists and professionals in the ongoing exploration of these versatile natural compounds for the development of novel therapeutic agents.

References

Unveiling the Action of Trilobatin 2''-acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Trilobatin 2''-acetate's mechanism of action, supported by experimental data. We delve into its antioxidant and anti-inflammatory properties, drawing comparisons with structurally related dihydrochalcone (B1670589) glucosides, Trilobatin and Phloridzin.

This compound, a naturally occurring dihydrochalcone glucoside, has garnered interest for its potential therapeutic applications. While research into its precise mechanisms is ongoing, studies suggest its bioactivity aligns with that of its close relative, Trilobatin, primarily exhibiting antioxidant and anti-inflammatory effects. This guide synthesizes the available data to offer a clear comparison of its performance against relevant alternatives.

Quantitative Comparison of Bioactivities

The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of the bioactivities of this compound, Trilobatin, and Phloridzin.

Table 1: In Vitro Antioxidant Activities

CompoundLipid Peroxidation Inhibition (IC50, µM)[1][2][3]Superoxide (B77818) Dismutase (SOD) Activity Enhancement (EC50, µM)[1][2][3]Glutathione Peroxidase (GSH-Px) Activity Enhancement (EC50, µM)[1][3]
This compound 261575717
Trilobatin88128129
Phloridzin28167347

IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%. A lower IC50 indicates greater potency. EC50: The concentration of a drug that gives half-maximal response. A lower EC50 indicates greater potency.

Table 2: In Vitro Anti-inflammatory Activity

CompoundNitrite (B80452) Production Inhibition in LPS-stimulated BV2 microglia (IC50, µM)[4]
This compound 43.5 - 79.6
Trilobatin43.5 - 79.6
Phloridzin43.5 - 79.6

Data presented for a range of compounds including this compound, Trilobatin, and Phloridzin, which all fell within this IC50 range.

Confirmatory Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the comparison tables.

Lipid Peroxidation Inhibition Assay in Rat Liver Homogenate

This assay measures the ability of a compound to inhibit the oxidative degradation of lipids.

  • Preparation of Liver Homogenate: A 10% (w/v) homogenate of rat liver is prepared in ice-cold 1.15% KCl. The homogenate is then centrifuged to collect the supernatant for the assay.

  • Reaction Mixture: The reaction mixture contains the liver homogenate supernatant, a phosphate (B84403) buffer, and the test compound (this compound or alternatives) at various concentrations.

  • Initiation of Peroxidation: Lipid peroxidation is initiated by adding an inducing agent, such as ferrous sulfate (B86663) and ascorbic acid.

  • Measurement: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA). This is achieved by adding thiobarbituric acid (TBA) to the reaction mixture, heating it, and then measuring the absorbance of the resulting pink-colored complex at 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the test compound). The IC50 value is then determined from the dose-response curve.

Superoxide Dismutase (SOD) Activity Assay

This assay determines the ability of a compound to enhance the activity of the antioxidant enzyme, superoxide dismutase.

  • Sample Preparation: Rat liver homogenate is prepared as described in the lipid peroxidation assay.

  • Reaction System: The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The reaction mixture includes the liver homogenate, xanthine (B1682287), NBT, and the test compound.

  • Enzymatic Reaction: The reaction is initiated by the addition of xanthine oxidase. SOD in the homogenate, along with the enhancing effect of the test compound, competes with NBT for superoxide radicals.

  • Measurement: The reduction of NBT to formazan (B1609692) is measured spectrophotometrically at 560 nm.

  • Calculation: The SOD activity is expressed as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The EC50 value for the enhancement of SOD activity is determined from the dose-response curve of the test compound.

Visualizing the Mechanism of Action

While direct studies on the signaling pathways of this compound are limited, the extensive research on its parent compound, Trilobatin, provides a strong inferential basis for its mechanism of action. The primary pathways implicated are the NF-κB and Nrf2 signaling pathways, which are central to the inflammatory and antioxidant responses, respectively.

Proposed Anti-inflammatory Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Trilobatin_acetate This compound Trilobatin_acetate->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Induces Transcription

Proposed Antioxidant Response Pathway

Experimental Workflow for In Vitro Bioactivity Assessment

G cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Tissue Rat Liver Tissue Homogenization Homogenization (10% in 1.15% KCl) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LPO_Assay Lipid Peroxidation Assay (TBARS) Supernatant->LPO_Assay SOD_Assay SOD Activity Assay (NBT) Supernatant->SOD_Assay Spectrophotometry Spectrophotometry (532nm / 560nm) LPO_Assay->Spectrophotometry SOD_Assay->Spectrophotometry Calculation Calculate % Inhibition / Activity Enhancement Spectrophotometry->Calculation Dose_Response Dose-Response Curve Calculation->Dose_Response IC50_EC50 Determine IC50 / EC50 Dose_Response->IC50_EC50

References

A Comparative Guide to SGLT2 Inhibitors: Benchmarking Trilobatin 2''-acetate Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes mellitus treatment has been significantly reshaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These agents offer a unique insulin-independent mechanism for glycemic control by promoting urinary glucose excretion. This guide provides a comparative analysis of the emerging natural compound, Trilobatin 2''-acetate, against well-established SGLT2 inhibitors, offering a resource for researchers and drug development professionals.

Executive Summary

While established SGLT2 inhibitors like Canagliflozin (B192856), Dapagliflozin, and Empagliflozin have well-documented efficacy and selectivity profiles, data on this compound's direct SGLT2 inhibitory activity remains limited in publicly available scientific literature. Its parent compound, Trilobatin, has been identified as a novel, potentially non-selective SGLT1/SGLT2 inhibitor. However, one study noted its efficiency in attenuating glucose uptake in HepG2 cells was considerably lower than that of canagliflozin and empagliflozin[1]. Further rigorous in vitro and in vivo studies are necessary to quantify the SGLT2 inhibitory potency and selectivity of this compound to fully understand its therapeutic potential.

Mechanism of Action: SGLT2 Inhibition

SGLT2 is a high-capacity, low-affinity transporter located in the proximal renal tubules, responsible for approximately 90% of glucose reabsorption from the glomerular filtrate[1]. Inhibition of SGLT2 leads to a reduction in the renal threshold for glucose, thereby increasing urinary glucose excretion and lowering blood glucose levels. This mechanism is independent of insulin (B600854) secretion or action, making SGLT2 inhibitors an effective treatment option across various stages of type 2 diabetes.

Signaling Pathway of SGLT2-mediated Glucose Reabsorption and Inhibition

SGLT2_pathway cluster_tubular_lumen Tubular Lumen cluster_proximal_tubule_cell Proximal Tubule Cell cluster_interstitial_fluid Interstitial Fluid Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Sodium Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport Na_Cell Sodium SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Cell->GLUT2 Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Na_Cell->NaK_ATPase Glucose_Blood Glucose (to blood) GLUT2->Glucose_Blood Facilitated Diffusion Na_Blood Sodium (to blood) NaK_ATPase->Na_Blood K_Blood Potassium (from blood) K_Blood->NaK_ATPase SGLT2_Inhibitor SGLT2 Inhibitor (e.g., this compound) SGLT2_Inhibitor->SGLT2 Inhibits

Caption: SGLT2-mediated glucose reabsorption pathway and the site of action for SGLT2 inhibitors.

Comparative Efficacy and Selectivity

A critical aspect in the evaluation of SGLT2 inhibitors is their potency (measured by IC50 values) and their selectivity for SGLT2 over the closely related SGLT1 transporter. SGLT1 is predominantly found in the small intestine and is responsible for dietary glucose and galactose absorption. Inhibition of SGLT1 can lead to gastrointestinal side effects.

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound Data not availableData not availableData not available
Trilobatin Data not availableData not availablePotentially non-selective[1]
Canagliflozin 4.2663~158-fold
Dapagliflozin 1.1 - 1.31400>1200-fold
Empagliflozin 3.18300>2500-fold
Ertugliflozin 0.91900>2000-fold
Sotagliflozin 1.836~20-fold

Note: IC50 values can vary slightly depending on the assay conditions. The data presented here is a representation from available literature.

Experimental Protocols

The determination of SGLT2 inhibitory activity is crucial for the characterization of novel compounds. Below are outlines of standard experimental protocols used in the field.

In Vitro SGLT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SGLT2.

Principle: This assay typically utilizes a cell line stably overexpressing human SGLT2. The inhibition of radiolabeled or fluorescently-labeled glucose analogue uptake by the test compound is measured.

Workflow for a Cell-Based SGLT2 Inhibition Assay

experimental_workflow start Start cell_culture Culture cells stably expressing hSGLT2 start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding incubation Incubate with varying concentrations of This compound or other inhibitors seeding->incubation add_substrate Add radiolabeled or fluorescent glucose analog (e.g., ¹⁴C-AMG or 2-NBDG) incubation->add_substrate uptake Allow substrate uptake add_substrate->uptake wash Wash cells to remove extracellular substrate uptake->wash lysis Lyse cells wash->lysis measurement Measure radioactivity or fluorescence lysis->measurement analysis Calculate % inhibition and determine IC50 measurement->analysis end End analysis->end

Caption: A generalized workflow for an in vitro cell-based SGLT2 inhibition assay.

Detailed Methodologies:

  • Cell Lines: Human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the human SGLT2 gene are commonly used.

  • Substrate: α-methyl-D-[U-¹⁴C]glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, is a frequently used radiolabeled substrate. 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) is a common fluorescent glucose analog.

  • Assay Buffer: A sodium-containing buffer is used to facilitate SGLT2-mediated transport. A sodium-free buffer (with sodium replaced by choline (B1196258) or another cation) is used to determine non-specific uptake.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, cells are washed with a sodium-free buffer.

    • Cells are then incubated with the test compound at various concentrations in a sodium-containing buffer for a defined period.

    • The labeled glucose analog is added, and uptake is allowed to proceed for a specific time.

    • Uptake is terminated by rapidly washing the cells with ice-cold sodium-free buffer.

    • Cells are lysed, and the intracellular radioactivity or fluorescence is quantified using a scintillation counter or a fluorescence plate reader, respectively.

  • Data Analysis: The SGLT2-specific uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer. The percentage of inhibition at each concentration of the test compound is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Assessment of Glucosuria

Objective: To evaluate the ability of a test compound to induce urinary glucose excretion in an animal model.

Principle: The test compound is administered to normal or diabetic animals, and the amount of glucose excreted in the urine over a specific period is measured.

Methodology:

  • Animal Models: Diabetic models such as db/db mice or Zucker diabetic fatty (ZDF) rats are often used.

  • Procedure:

    • Animals are housed in metabolic cages to allow for the collection of urine.

    • A baseline urine sample is collected over a 24-hour period.

    • The test compound is administered orally or via another appropriate route.

    • Urine is collected for a defined period (e.g., 24 hours) post-dosing.

    • The volume of urine is measured, and the glucose concentration is determined using a glucose oxidase assay or other suitable methods.

  • Data Analysis: The total amount of glucose excreted in the urine is calculated and compared between the vehicle-treated and compound-treated groups.

Future Directions

The exploration of natural compounds like Trilobatin and its derivatives as SGLT2 inhibitors is a promising avenue for the development of new antidiabetic agents. However, a comprehensive understanding of the structure-activity relationship, potency, selectivity, and pharmacokinetic/pharmacodynamic profiles of this compound is imperative. Future research should prioritize:

  • Quantitative in vitro studies: Determining the IC50 values of this compound for SGLT2 and SGLT1 to establish its potency and selectivity.

  • Head-to-head in vivo studies: Directly comparing the glucosuric effect of this compound with established SGLT2 inhibitors in relevant animal models of diabetes.

  • Mechanism of action studies: Elucidating the precise molecular interactions between this compound and the SGLT2 transporter.

This guide will be updated as more definitive experimental data on this compound becomes available.

References

Trilobatin 2''-acetate in DSS-Induced Colitis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of Trilobatin and its potential relevance for Trilobatin 2''-acetate in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. While direct experimental data on this compound in this model is not currently available in the reviewed literature, its structural similarity to Trilobatin, a compound with demonstrated anti-inflammatory properties, suggests potential therapeutic value. This guide summarizes the significant preclinical findings for Trilobatin and juxtaposes them with established treatments for inflammatory bowel disease (IBD), offering a data-driven perspective for future research and development.

Comparative Efficacy of Trilobatin and Standard Therapies

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of Trilobatin with standard-of-care treatments, Sulfasalazine (B1682708) and 5-Aminosalicylic Acid (5-ASA), in the DSS-induced colitis mouse model.

Table 1: Key Efficacy Parameters in DSS-Induced Colitis Mouse Model

Treatment GroupDosageChange in Body WeightDisease Activity Index (DAI) ScoreColon LengthReference
Control (No DSS) N/ANormal Gain~0Normal[1]
DSS Model N/ASignificant DecreaseSignificantly IncreasedSignificantly Shortened[1]
Trilobatin (TLB) 30 µg/gSignificantly Higher than DSS GroupSignificantly Reduced vs. DSS GroupSignificantly Reversed Shortening[1]
Sulfasalazine 100 mg/kgSignificantly Ameliorated LossSignificantly Lowered vs. DSS GroupSignificantly Suppressed Shortening[2][3]
5-ASA 200 mg/kgN/AImprovedImproved[4]

Table 2: Effect on Pro-Inflammatory Cytokines and Tight Junction Proteins

Treatment GroupTNF-α LevelIL-1β LevelIL-6 LevelZO-1 ExpressionOccludin ExpressionReference
DSS Model Significantly UpregulatedSignificantly UpregulatedSignificantly UpregulatedSignificantly DecreasedSignificantly Decreased[1]
Trilobatin (TLB) Significantly Inhibited UpregulationSignificantly Inhibited UpregulationSignificantly Inhibited UpregulationSignificantly Reversed InhibitionSignificantly Reversed Inhibition[1]
Sulfasalazine ReducedReducedReducedN/AN/A[2]
5-ASA ReducedReducedReducedN/AN/A[4]

Experimental Protocols

A standardized methodology is crucial for the reproducibility and comparison of preclinical data. The following outlines the typical experimental protocol for evaluating the efficacy of therapeutic agents in the DSS-induced colitis model.

1. Induction of Colitis:

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.[5]

  • Inducing Agent: Dextran sulfate sodium (DSS) is administered in the drinking water at a concentration of 2.5-5% for a period of 5-7 days to induce acute colitis.[5]

2. Treatment Administration:

  • Trilobatin: Administered via oral gavage at a dose of 30 µg/g.[1]

  • Sulfasalazine: Typically administered orally at a dose of 100 mg/kg.[3]

  • 5-ASA: Administered orally at doses around 200 mg/kg.[4]

  • Treatment Schedule: Treatment usually commences concurrently with or shortly after DSS administration and continues for the duration of the study.

3. Efficacy Assessment:

  • Disease Activity Index (DAI): Calculated based on a scoring system that includes body weight loss, stool consistency, and the presence of blood in the stool.[1]

  • Macroscopic Evaluation: At the end of the study, the colon is excised, and its length and weight are measured. A shorter colon length is indicative of more severe inflammation.[1]

  • Histological Analysis: Colon tissue samples are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt loss.[1]

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or colon tissue are quantified using ELISA or qRT-PCR.[1]

  • Tight Junction Protein Expression: The expression of proteins crucial for intestinal barrier function, such as ZO-1 and occludin, is measured by Western blotting or qRT-PCR.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the therapeutic effects of these compounds is vital for targeted drug development.

Trilobatin: Targeting the NF-κB Pathway

Trilobatin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] In the context of colitis, DSS activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Trilobatin treatment suppresses the phosphorylation of p65 and IκB-α, key components of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[1] Additionally, Trilobatin has been observed to modulate the gut microbiota, which may also contribute to its therapeutic effects.[1]

Trilobatin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DSS DSS TLR Toll-like Receptor DSS->TLR IKK IKK Complex TLR->IKK IkB IκB-α IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Inflammation transcription Trilobatin Trilobatin Trilobatin->IKK inhibits

Caption: Trilobatin inhibits the NF-κB signaling pathway.

5-ASA Derivatives: A Multi-faceted Approach

The mechanism of action for 5-ASA derivatives like sulfasalazine is more complex and is thought to involve multiple pathways. A primary mechanism is the inhibition of the NF-κB pathway, similar to Trilobatin. Additionally, 5-ASA can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.

Five_ASA_Pathway FiveASA 5-ASA NFkB_path NF-κB Pathway FiveASA->NFkB_path inhibits PPARg PPAR-γ FiveASA->PPARg activates Inflammation Inflammation NFkB_path->Inflammation PPARg->Inflammation inhibits

Caption: 5-ASA's multi-target anti-inflammatory mechanism.

Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of a novel compound in the DSS-induced colitis model.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model colitis_induction Induce Colitis (DSS in drinking water) animal_model->colitis_induction treatment_groups Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) colitis_induction->treatment_groups daily_monitoring Daily Monitoring (Body Weight, DAI) treatment_groups->daily_monitoring euthanasia Euthanasia & Sample Collection daily_monitoring->euthanasia macroscopic Macroscopic Analysis (Colon Length & Weight) euthanasia->macroscopic histology Histological Analysis (H&E Staining) euthanasia->histology molecular Molecular Analysis (Cytokines, Proteins) euthanasia->molecular data_analysis Data Analysis & Interpretation macroscopic->data_analysis histology->data_analysis molecular->data_analysis end End data_analysis->end

Caption: Workflow for DSS-induced colitis studies.

Conclusion

The available preclinical data strongly suggests that Trilobatin is a promising therapeutic candidate for the management of ulcerative colitis. Its efficacy in the DSS-induced colitis model, characterized by the amelioration of clinical signs, reduction of inflammation, and restoration of intestinal barrier function, is comparable to that of established treatments like sulfasalazine. The mechanism of action, primarily through the inhibition of the NF-κB pathway, provides a solid rationale for its anti-inflammatory effects.

While direct evidence for "this compound" is lacking in this specific context, its structural relationship to Trilobatin warrants further investigation. Future studies should aim to directly compare the efficacy and pharmacokinetic profiles of Trilobatin and this compound in the DSS-induced colitis model. Such research will be crucial in determining if the acetylated form offers any advantages in terms of stability, bioavailability, or therapeutic potency, and could pave the way for the development of a novel and effective treatment for inflammatory bowel disease.

References

A Comparative Analysis of Trilobatin 2''-acetate and Standard Antidiabetic Agents in Streptozotocin-Induced Diabetic Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of Trilobatin 2''-acetate and its related flavonoid-rich extract against established antidiabetic drugs—Metformin, Glibenclamide, Sitagliptin, and Insulin (B600854)—in the widely utilized streptozotocin (B1681764) (STZ)-induced diabetic rat model. The data presented is compiled from various preclinical studies to offer an objective overview for researchers in metabolic diseases.

Introduction to Trilobatin and the STZ-Induced Diabetic Rat Model

Trilobatin, a dihydrochalcone (B1670589) glycoside naturally found in plants like Lithocarpus polystachyus, has garnered attention for its potential antidiabetic properties. It is reported to exert its effects through various mechanisms, including the modulation of key signaling pathways involved in glucose and lipid metabolism. The streptozotocin (STZ)-induced diabetic rat is a well-established animal model for studying both type 1 and type 2 diabetes. STZ, a glucosamine-nitrosourea compound, selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model allows for the evaluation of novel therapeutic agents and their mechanisms of action in a diabetic state.

It is important to note that while extensive data exists for established antidiabetic drugs in STZ-induced diabetic rats, research on pure this compound in this specific model is limited. Therefore, this guide includes data from a study on a flavonoid-rich extract of Lithocarpus polystachyus, of which Trilobatin is a major active component, to provide the most relevant comparison currently available in the scientific literature.

Comparative Efficacy: A Tabular Overview

The following tables summarize the quantitative data from various studies, showcasing the effects of Trilobatin (via a flavonoid-rich extract) and other antidiabetic agents on key diabetic parameters in STZ-induced diabetic rats.

Table 1: Effects on Blood Glucose and Insulin Levels

Treatment GroupDoseDurationAnimal ModelFasting Blood Glucose (mg/dL) - Post-TreatmentSerum Insulin (ng/mL) - Post-Treatment
Diabetic Control (STZ) -3-4 weeksWistar/Sprague-Dawley Rats~350-450~2.75-3.94[1]
Flavonoid-Rich Extract of L. polystachyus (Trilobatin-rich) Not Specified3 weeksType 1 Diabetic RatsSignificant ReductionSignificantly Inhibited Decline
Metformin 300 mg/kg/day6 weeksSprague-Dawley RatsDid not significantly reduce FBG in severe β-cell destruction model[2]No significant change[2]
Glibenclamide 5 mg/kg/day60 daysWistar RatsSignificant ReductionNot Specified
Sitagliptin 100 mg/kg/day90 daysWistar RatsSignificant ReductionNot Specified
Insulin 4 µl/kg/day14 daysAlbino RatsMaintained normal levels (~96.83)[3]Not Specified

Table 2: Effects on Lipid Profile

Treatment GroupDoseDurationAnimal ModelTotal Cholesterol (mg/dL) - Post-TreatmentTriglycerides (mg/dL) - Post-TreatmentHDL-C (mg/dL) - Post-TreatmentLDL-C (mg/dL) - Post-Treatment
Diabetic Control (STZ) -3-4 weeksWistar/Sprague-Dawley RatsIncreasedIncreasedDecreasedIncreased
Flavonoid-Rich Extract of L. polystachyus (Trilobatin-rich) Not Specified3 weeksType 1 Diabetic RatsSignificant ReductionSignificant ReductionNot SpecifiedNot Specified
Metformin 70 mg/kg/day13 weeksWistar RatsSignificantly DecreasedSignificantly DecreasedIncreasedSignificantly Decreased[4]
Glibenclamide 5 mg/kg/day60 daysWistar RatsSignificant ReductionSignificant ReductionSignificant IncreaseSignificant Reduction[5]
Sitagliptin 100 mg/kg/day90 daysWistar RatsSignificant ModulationSignificant ModulationSignificant ModulationNot Specified
Insulin Not SpecifiedNot SpecifiedNot SpecifiedData not availableData not availableData not availableData not available

Experimental Protocols

A generalized experimental protocol for inducing diabetes in rats with STZ and subsequent treatment is outlined below. Specific dosages and durations for each compound are detailed in the tables above.

Induction of Diabetes with Streptozotocin (STZ)
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction: A single intraperitoneal (i.p.) injection of STZ, freshly dissolved in cold citrate (B86180) buffer (pH 4.5), is administered. Doses typically range from 45 mg/kg to 65 mg/kg for inducing a type 1 diabetes model. For a type 2 model, a high-fat diet may be provided for several weeks prior to a lower dose of STZ.

  • Confirmation of Diabetes: Blood glucose levels are measured 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are selected for the study.

Treatment Administration
  • Trilobatin-rich Extract: The flavonoid-rich extract of Lithocarpus polystachyus was administered orally for 3-4 weeks.

  • Metformin: Administered orally, typically via gavage, daily for the specified duration.

  • Glibenclamide: Administered orally, typically via gavage, daily for the specified duration.

  • Sitagliptin: Administered orally, typically via gavage, daily for the specified duration.

  • Insulin: Administered via subcutaneous injection daily.

Biochemical Analysis

At the end of the treatment period, animals are fasted overnight, and blood samples are collected for the analysis of:

  • Fasting blood glucose

  • Serum insulin

  • Lipid profile (Total Cholesterol, Triglycerides, HDL-C, LDL-C)

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Trilobatin and the compared antidiabetic drugs are mediated through distinct signaling pathways.

Trilobatin's Putative Signaling Pathway

Trilobatin has been shown in various diabetic models (including STZ-induced mice) to activate the IRS-AKT-GLUT4 and Nrf2/ARE signaling pathways.[6]

Trilobatin_Pathway cluster_0 IRS-AKT-GLUT4 Pathway cluster_1 Nrf2/ARE Pathway Trilobatin Trilobatin IRS1 IRS-1 Trilobatin->IRS1 Nrf2 Nrf2 Trilobatin->Nrf2 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake ARE ARE Nrf2->ARE Antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_enzymes Oxidative_stress Reduced Oxidative Stress Antioxidant_enzymes->Oxidative_stress

Caption: Trilobatin's dual action on glucose uptake and oxidative stress.

Experimental Workflow for Validation

The general workflow for validating a new antidiabetic compound like Trilobatin in an STZ-induced diabetic rat model is depicted below.

Experimental_Workflow start Start: Select Healthy Rats acclimatization Acclimatization Period start->acclimatization induction Induce Diabetes (STZ Injection) acclimatization->induction confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation grouping Group Allocation (Control, Diabetic, Treatment Groups) confirmation->grouping Diabetic treatment Administer Treatment (Trilobatin / Alternatives) grouping->treatment monitoring Monitor Body Weight & Blood Glucose treatment->monitoring sacrifice Sacrifice and Sample Collection monitoring->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis end End: Data Analysis & Conclusion analysis->end STZ_Pathophysiology STZ Streptozotocin (STZ) beta_cell_destruction Pancreatic β-cell Destruction STZ->beta_cell_destruction insulin_deficiency Insulin Deficiency beta_cell_destruction->insulin_deficiency hyperglycemia Hyperglycemia insulin_deficiency->hyperglycemia oxidative_stress Oxidative Stress hyperglycemia->oxidative_stress dyslipidemia Dyslipidemia hyperglycemia->dyslipidemia complications Diabetic Complications (Nephropathy, Neuropathy, etc.) oxidative_stress->complications dyslipidemia->complications intervention Therapeutic Intervention (e.g., Trilobatin) intervention->hyperglycemia intervention->oxidative_stress intervention->dyslipidemia

References

A Comparative Analysis of the Bioactivity of Trilobatin 2''-acetate and Related Dihydrochalcones in Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro bioactivity of Trilobatin 2''-acetate, offering a comparative perspective with its parent compound, Trilobatin, and other related dihydrochalcones.

This guide provides a detailed comparison of the biological activities of this compound and its related compounds, focusing on their antioxidant, anti-inflammatory, and cytotoxic effects across different cell systems. The data presented herein is curated from peer-reviewed scientific literature to facilitate informed decisions in research and development.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and its comparators, Trilobatin and Phloridzin.

Antioxidant Activity in Rat Liver Homogenate
CompoundLipid Peroxidation (IC50, µM)Superoxide (B77818) Dismutase (SOD) Activity (EC50, µM)Glutathione (B108866) Peroxidase (GSH-Px) Activity (EC50, µM)
This compound 261[1]575[1]717[1]
Trilobatin88[1]128[1]129[1]
Phloridzin28[1]167[1]347[1]
Anti-inflammatory Activity in BV2 Microglia
CompoundInhibition of Nitrite (B80452) Production (IC50, µM)
This compound 43.5–79.6[2]
TrilobatinNot explicitly reported in the same study
Phloridzin43.5–79.6[2]
Anti-proliferative Activity in Cancer Cell Lines

Data on the direct anti-proliferative effects of this compound is limited. However, studies on its parent compound, Trilobatin, provide valuable context.

Cell LineCompoundEffectConcentration/IC50
Gefitinib-resistant lung cancer cellsTrilobatinInhibits proliferation, induces apoptosisNot specified[3]
HepG2 (Hepatoblastoma)TrilobatinNo evident inhibitory activity, may promote proliferation at high concentrationsIC50 > 300 µM[4]
A549 (Lung cancer), Bel7402 (Liver cancer), HT-29 (Colon cancer)TrilobatinNo significant inhibitory activity reported in a study with related compounds.Not specified[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the replication and validation of these findings.

Lipid Peroxidation Assay in Rat Liver Homogenate

This assay measures the inhibitory effect of a compound on lipid peroxidation, often induced by an oxidizing agent. The extent of peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Procedure:

  • Homogenate Preparation: Rat liver tissue is homogenized in an ice-cold buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4).

  • Induction of Peroxidation: The homogenate is incubated with an inducing agent, such as FeSO4/ascorbate, in the presence and absence of the test compound (this compound, Trilobatin, or Phloridzin) at various concentrations.

  • MDA Measurement: After incubation, the reaction is stopped, and the amount of MDA formed is determined using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored product, which is then measured spectrophotometrically at approximately 532 nm.

  • Calculation of IC50: The concentration of the test compound that inhibits lipid peroxidation by 50% (IC50) is calculated from the dose-response curve.

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity Assays

These assays determine the ability of a compound to enhance the activity of endogenous antioxidant enzymes.

Procedure for SOD Activity:

  • Assay Principle: The assay is often based on the inhibition of the reduction of a chromogenic reagent (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD scavenges the superoxide radicals, thus inhibiting the color reaction.

  • Reaction Mixture: A reaction mixture containing xanthine (B1682287), xanthine oxidase, NBT, and the liver homogenate (as a source of SOD) is prepared.

  • Incubation: The test compound is added at various concentrations to the reaction mixture and incubated.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm). A decrease in absorbance indicates an increase in SOD activity.

  • Calculation of EC50: The concentration of the test compound that causes a 50% increase in SOD activity (EC50) is determined.

Procedure for GSH-Px Activity:

  • Assay Principle: GSH-Px activity is measured by a coupled reaction system where GSH-Px reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a substrate. The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+.

  • Measurement: The decrease in NADPH absorbance is monitored spectrophotometrically at 340 nm, which is proportional to the GSH-Px activity.

  • Calculation of EC50: The concentration of the test compound that leads to a 50% increase in GSH-Px activity (EC50) is calculated.

Nitrite Production Assay in LPS-stimulated BV2 Microglia

This assay is a common method to assess the anti-inflammatory potential of a compound by measuring the production of nitric oxide (NO), a key inflammatory mediator, by activated microglia.

Procedure:

  • Cell Culture: BV2 microglial cells are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After a 24-hour incubation with LPS, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves a colorimetric reaction where nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo dye.

  • Absorbance Reading: The absorbance of the colored product is measured at approximately 540 nm.

  • Calculation of IC50: The IC50 value, the concentration of the test compound that inhibits LPS-induced nitrite production by 50%, is determined from a dose-response curve.

Signaling Pathways and Experimental Workflow

Visual representations of the key signaling pathways implicated in the bioactivity of Trilobatin and a general experimental workflow are provided below.

Trilobatin_Signaling_Pathway cluster_inflammatory Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Trilobatin Trilobatin Trilobatin->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces

Caption: NF-κB signaling pathway showing the inhibitory effect of Trilobatin.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioactivity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., BV2, RAW 264.7) pretreatment Pre-treatment with Test Compounds cell_culture->pretreatment compound_prep Compound Preparation (this compound & Comparators) compound_prep->pretreatment stimulation Stimulation with Inducing Agent (e.g., LPS) pretreatment->stimulation viability Cell Viability Assay (e.g., MTT) stimulation->viability inflammation Anti-inflammatory Assay (e.g., Griess Assay for NO) stimulation->inflammation antioxidant Antioxidant Assay (e.g., SOD, Lipid Peroxidation) stimulation->antioxidant data_collection Data Collection (Spectrophotometry, etc.) viability->data_collection inflammation->data_collection antioxidant->data_collection calculation Calculation of IC50 / EC50 values data_collection->calculation comparison Comparative Analysis calculation->comparison

Caption: General experimental workflow for assessing bioactivity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Trilobatin 2''-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds, such as Trilobatin 2''-acetate, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build deep trust and provide value beyond the product itself.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards identified for Trilobatin, which include skin and eye irritation, and potential respiratory irritation, the following PPE is recommended[1]:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling dust or aerosols.

  • Lab Coat: To protect from skin contact.

In case of accidental exposure:

  • Skin Contact: Wash with plenty of soap and water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Inhalation: Move to fresh air.[1]

Disposal Procedures for this compound

Disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] The primary principle is to prevent its release into the environment.

Quantitative Data Summary for Disposal:

Quantity Disposal Method Containment Labeling
Small Quantities (e.g., < 1g) Absorb onto an inert material (e.g., vermiculite, dry sand), place in a sealed container, and dispose of as chemical waste.Sealed, compatible chemical waste container."Hazardous Waste" with chemical name and quantity.
Large Quantities (e.g., > 1g) Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance. Do not mix with other waste streams unless explicitly permitted.As directed by EHS, likely in a designated hazardous waste drum.As directed by EHS, following all institutional and regulatory requirements.
Contaminated Materials (e.g., PPE, glassware) Decontaminate with a suitable solvent (e.g., ethanol). Collect the solvent for disposal as hazardous waste. Dispose of decontaminated materials as per institutional policy.Separate, sealed containers for solvent waste and solid waste."Hazardous Waste" with a description of the contents.
Solutions of this compound Absorb with a non-combustible absorbent material.[1] Place in a sealed container for disposal as chemical waste.Sealed, compatible chemical waste container."Hazardous Waste" with chemical name, solvent, and concentration.
Experimental Protocols for Safe Handling and Disposal

While specific experimental protocols for the disposal of this compound are not published, the following general laboratory procedures should be followed:

Protocol for Spillage Clean-up:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material.

  • Collect Waste: Place the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and a detergent solution.[1] Collect all cleaning materials for disposal as hazardous waste.

  • Wash Hands: Thoroughly wash hands after handling the clean-up materials.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill spill_protocol Follow Spillage Clean-up Protocol is_spill->spill_protocol Yes assess_quantity Assess Quantity is_spill->assess_quantity No end End: Safe Disposal spill_protocol->end small_quantity Small Quantity (<1g) assess_quantity->small_quantity < 1g large_quantity Large Quantity (>1g) assess_quantity->large_quantity > 1g contaminated_materials Contaminated Materials? small_quantity->contaminated_materials contact_ehs Contact EHS for Guidance large_quantity->contact_ehs decontaminate Decontaminate with Solvent contaminated_materials->decontaminate Yes dispose_solid Dispose of Solid as Chemical Waste contaminated_materials->dispose_solid No dispose_solvent Dispose of Solvent as Hazardous Waste decontaminate->dispose_solvent dispose_solid->end dispose_solvent->dispose_solid contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.

References

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